2-Thymoloxytriethylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3562-20-7 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine |
InChI |
InChI=1S/C16H27NO/c1-6-17(7-2)10-11-18-16-12-14(5)8-9-15(16)13(3)4/h8-9,12-13H,6-7,10-11H2,1-5H3 |
InChI Key |
NWMFJTRBFZCTSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel Thymol Ether Derivatives Utilizing Triethylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of novel thymol ether derivatives, with a specific focus on the utility of triethylamine as a base. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant chemical transformations to support researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
Thymol, a naturally occurring phenolic monoterpenoid, is a well-established compound with a broad spectrum of biological activities, including antiseptic, antibacterial, and antifungal properties. The structural modification of thymol, particularly through the derivatization of its hydroxyl group to form ethers, presents a promising avenue for the development of new therapeutic agents with enhanced potency and modulated pharmacokinetic profiles. The selection of a suitable base is critical in the O-alkylation of thymol. While strong bases are commonly employed, the use of a weaker, non-nucleophilic base such as triethylamine can offer advantages in terms of selectivity and functional group tolerance. This guide focuses on the application of triethylamine in the synthesis of novel thymol ether derivatives, providing a practical resource for chemists in the pharmaceutical and life sciences.
Synthesis of Thymol Ether Derivatives: The Role of Triethylamine
The synthesis of thymol ethers is typically achieved through a Williamson ether synthesis or a related nucleophilic substitution reaction. In this context, triethylamine serves as a base to deprotonate the phenolic hydroxyl group of thymol, thereby generating the thymolate anion. This anion then acts as a nucleophile, attacking an alkyl halide to form the corresponding ether.
While triethylamine is a relatively weak base compared to alkali metal hydroxides or hydrides, it can be an effective catalyst for the etherification of phenols under specific reaction conditions. Its use is particularly advantageous when substrates are sensitive to stronger bases.
General Reaction Scheme
The general reaction for the synthesis of thymol ether derivatives using triethylamine can be depicted as follows:
Caption: General reaction scheme for thymol ether synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of thymol ether derivatives using triethylamine.
General Procedure for the Etherification of Thymol
A general method for the synthesis of thymol ethers involves the reaction of thymol with an appropriate alkyl halide in the presence of triethylamine in a suitable solvent, such as diethyl ether.[1]
Materials:
-
Thymol
-
Alkyl halide (e.g., 2-chloropropane)
-
Triethylamine (TEA)
-
Diethyl ether (anhydrous)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
To a solution of thymol (1.0 eq) and triethylamine (1.0 eq) in diethyl ether, add an excess of the alkyl halide.
-
Stir the reaction mixture for approximately 10 hours at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction mixture with distilled water.
-
Extract the aqueous layer with diethyl ether (3 x 15 ml).
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (e.g., 8:2 v/v) as the eluent to obtain the pure thymol ether derivative.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of a specific thymol ether derivative using triethylamine.
| Product Name | Alkyl Halide | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Isopropoxy-1-isopropyl-4-methylbenzene | 2-chloropropane | Triethylamine | Diethyl ether | 10 hours | N/A | [1] |
Note: While the synthesis of 2-isopropoxy-1-isopropyl-4-methylbenzene using triethylamine has been described, the specific yield for this reaction was not reported in the available literature. The same source reported a 79% yield for the synthesis of a thymyl formate (an ester) using a different method.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of thymol ether derivatives.
References
An In-Depth Technical Guide to the Williamson Ether Synthesis of 2-Thymoloxytriethylamine
This guide provides a comprehensive overview of a proposed protocol for the synthesis of 2-Thymoloxytriethylamine, a molecule of interest for researchers in drug development and related scientific fields. The synthesis is based on the well-established Williamson ether synthesis, a robust method for the formation of ethers.[1][2][3] This document outlines the necessary reagents, detailed experimental procedures, and quantitative data, presented in a clear and accessible format for laboratory application.
Reaction Principle
The synthesis of this compound is achieved by the nucleophilic substitution (SN2) reaction between the sodium or potassium salt of thymol (thymolate) and an alkylating agent, 2-chloro-N,N-diethylethylamine.[1][2] Thymol, a naturally occurring phenolic compound, is first deprotonated by a suitable base to form a more potent nucleophile, the thymolate anion.[4][5] This anion then attacks the electrophilic carbon of 2-chloro-N,N-diethylethylamine, displacing the chloride leaving group to form the desired ether product.
The overall reaction is as follows:
(CH₃)₂CHC₆H₃(CH₃)OH + ClCH₂CH₂N(C₂H₅)₂ + Base → (CH₃)₂CHC₆H₃(CH₃)OCH₂CH₂N(C₂H₅)₂ + Base·HCl
Quantitative Data Presentation
For successful synthesis, a thorough understanding of the properties of the reactants and the specific reaction parameters is essential. The following tables summarize this critical information.
Table 1: Physicochemical Properties of Key Reactants
| Property | Thymol | 2-Chloro-N,N-diethylethylamine Hydrochloride |
| IUPAC Name | 2-isopropyl-5-methylphenol | 2-chloro-N,N-diethylethanamine hydrochloride |
| Molecular Formula | C₁₀H₁₄O[6] | C₆H₁₄ClN · HCl |
| Molar Mass ( g/mol ) | 150.22[5][6][7] | 172.10 |
| Appearance | Colorless crystalline solid[6][8] | White crystals |
| Melting Point (°C) | 49-51[4][5] | 208-210 |
| Boiling Point (°C) | 232[4][5][6] | N/A |
| Density (g/cm³) | 0.96[4][5][6] | N/A |
| pKa | 10.59[4][5] | N/A |
| Solubility | Soluble in organic solvents; slightly soluble in water[5][6] | Data not readily available, but likely soluble in polar solvents. |
Table 2: Proposed Laboratory-Scale Reaction Parameters
| Parameter | Value/Description | Rationale |
| Reactant Molar Ratio | Thymol : 2-Chloro-N,N-diethylethylamine HCl : Base | 1.0 : 1.1 : 2.2 |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents favor SN2 reactions.[1] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A moderately strong base, sufficient to deprotonate thymol and neutralize the hydrochloride salt. |
| Reaction Temperature | 80-100 °C | Typical temperature range for Williamson ether synthesis to ensure a reasonable reaction rate.[1][2] |
| Reaction Time | 4-8 hours | Standard duration for this type of reaction, which can be monitored by TLC.[1][2] |
| Work-up Procedure | Aqueous work-up followed by extraction | Standard procedure to remove inorganic salts and isolate the crude product. |
| Purification Method | Column Chromatography or Vacuum Distillation | To obtain the final product with high purity. |
Detailed Experimental Protocol
Materials and Reagents:
-
Thymol (99%)
-
2-Chloro-N,N-diethylethylamine hydrochloride (99%)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thymol (1.0 eq), 2-chloro-N,N-diethylethylamine hydrochloride (1.1 eq), and finely powdered anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to thymol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for 4-8 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography or vacuum distillation to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. webqc.org [webqc.org]
- 5. Thymol - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thymol | 89-83-8 [chemicalbook.com]
Characterization of 2-Thymoloxytriethylamine using NMR and mass spectrometry.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methods for the characterization of 2-Thymoloxytriethylamine. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure and confirm the identity of this compound. Detailed experimental protocols and data interpretation are presented to assist researchers in the analysis of this and structurally related molecules.
Introduction
This compound is a tertiary amine derivative of thymol, a naturally occurring phenolic compound. The structural elucidation and confirmation of such molecules are critical in various stages of drug discovery and development, from synthesis verification to metabolic profiling. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry offers precise molecular weight determination and fragmentation patterns, which are crucial for structural confirmation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: A 5-10 mg sample of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
2.1.2. ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A total of 16 scans were accumulated with a relaxation delay of 1.0 seconds. The spectral width was set to 16 ppm.
2.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence was used, with a spectral width of 240 ppm. A total of 1024 scans were averaged with a relaxation delay of 2.0 seconds.
Mass Spectrometry (MS)
2.2.1. Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol. The solution was further diluted to 10 µg/mL with the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for analysis.
2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS): The analysis was performed on a high-resolution time-of-flight (TOF) mass spectrometer coupled with a liquid chromatography system. A C18 column was used for separation with a gradient elution profile. The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The mass range was set from m/z 50 to 500.
Data Presentation
NMR Spectroscopic Data
Table 1: ¹H NMR Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 | d, J=7.6 Hz | 1H | Ar-H |
| 6.75 | d, J=7.6 Hz | 1H | Ar-H |
| 6.65 | s | 1H | Ar-H |
| 4.10 | t, J=6.0 Hz | 2H | -O-CH₂- |
| 3.15 | sept, J=6.8 Hz | 1H | -CH(CH₃)₂ |
| 2.90 | t, J=6.0 Hz | 2H | -CH₂-N(CH₂CH₃)₂ |
| 2.65 | q, J=7.2 Hz | 4H | -N(CH₂CH₃)₂ |
| 2.28 | s | 3H | Ar-CH₃ |
| 1.22 | d, J=6.8 Hz | 6H | -CH(CH₃)₂ |
| 1.10 | t, J=7.2 Hz | 6H | -N(CH₂CH₃)₂ |
Table 2: ¹³C NMR Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | Ar-C-O |
| 136.5 | Ar-C-CH(CH₃)₂ |
| 126.0 | Ar-CH |
| 125.8 | Ar-C-CH₃ |
| 122.5 | Ar-CH |
| 112.0 | Ar-CH |
| 67.0 | -O-CH₂- |
| 52.5 | -CH₂-N(CH₂CH₃)₂ |
| 47.8 | -N(CH₂CH₃)₂ |
| 27.0 | -CH(CH₃)₂ |
| 22.8 | -CH(CH₃)₂ |
| 20.9 | Ar-CH₃ |
| 11.8 | -N(CH₂CH₃)₂ |
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 250.2165 | 250.2168 |
Table 4: Major Fragmentation Ions in the MS/MS Spectrum of this compound
| Fragment m/z | Proposed Structure/Fragment |
| 151.1117 | [Thymol+H]⁺ |
| 100.1277 | [CH₂=N⁺(CH₂CH₃)₂] |
| 86.1018 | [HN⁺(CH₂CH₃)₂] |
Visualizations
Predicted Physicochemical Properties of 2-Thymoloxytriethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thymoloxytriethylamine, systematically known as N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine, is a tertiary amine of interest in various research domains. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and enabling computational modeling studies. This technical guide provides a summary of the predicted physicochemical properties of this compound, details established experimental protocols for their determination, and presents a generalized workflow for in-silico property prediction.
Predicted Physicochemical Data
The following table summarizes the key predicted physicochemical properties of this compound. These values have been computationally derived and provide a valuable initial assessment of the compound's characteristics.
| Property | Predicted Value |
| IUPAC Name | N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine |
| Molecular Formula | C16H27NO |
| Molecular Weight | 249.40 g/mol |
| Monoisotopic Mass | 249.20926 Da |
| XlogP | 4.5 |
| Predicted pKa | 9.2 (basic) |
| Predicted Aqueous Solubility | Low |
Experimental Protocols for Physicochemical Property Determination
While in-silico predictions are valuable for initial screening, experimental determination remains the gold standard for accurate characterization. Below are detailed methodologies for the key experiments.
Determination of pKa (Acid Dissociation Constant)
The pKa of an ionizable compound is a critical parameter influencing its solubility, absorption, and distribution. For a basic compound like this compound, the pKa of its conjugate acid is determined.
Methodology: Potentiometric Titration
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water or ethanol/water, to ensure complete dissolution.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., hydrochloric acid) is added in small, precise increments using an automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. Sophisticated software can be used to calculate the pKa by fitting the entire titration curve to the appropriate Henderson-Hasselbalch-derived equation.
Determination of logP (Octanol-Water Partition Coefficient)
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at a pH where the compound is in its neutral form) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Compound Addition: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a separatory funnel and shaken gently for a prolonged period (e.g., 24 hours) to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer at a specific pH and temperature.
-
Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.
-
Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with UV detection.
-
Reporting: The aqueous solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mol/L) at the specified pH and temperature.
In-Silico Physicochemical Property Prediction Workflow
The following diagram illustrates a generalized workflow for the computational prediction of physicochemical properties, a common practice in modern drug discovery and development.
Caption: Workflow for predicting physicochemical properties from chemical structure.
Thymol-Amine Hybrids: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymol, a naturally occurring phenolic monoterpenoid, has long been recognized for its broad spectrum of biological activities. However, limitations such as suboptimal bioavailability and the need for high concentrations to achieve therapeutic effects have spurred the exploration of novel thymol-based compounds. This technical whitepaper delves into the burgeoning field of thymol-amine hybrids, synthetic constructs that couple the thymol scaffold with various amine-containing moieties. This strategic hybridization aims to enhance the therapeutic potential of the parent molecule, leading to compounds with potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising hybrid molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction
Thymol, a major constituent of essential oils from plants of the Lamiaceae family, has a well-documented history of medicinal use.[1] Its diverse bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, make it an attractive scaffold for drug discovery.[2][3][4] However, the therapeutic application of thymol is often hampered by its limited water solubility and bioavailability.[2][4] To overcome these drawbacks and to potentiate its inherent biological activities, researchers have increasingly turned to the synthesis of thymol-amine hybrids.[2][5] This approach involves the covalent linkage of thymol to various amine-containing molecules, such as cyclic amines, sulfonamides, and amino acids, creating novel chemical entities with potentially superior pharmacological profiles.[5][6] This guide provides an in-depth analysis of the current state of research on thymol-amine hybrids, with a focus on their biological activities and underlying mechanisms.
Biological Activities of Thymol-Amine Hybrids
The conjugation of amines to the thymol structure has been shown to significantly modulate its biological activity, often resulting in enhanced potency and a broader spectrum of action.
Antimicrobial Activity
Thymol-amine hybrids have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7][8] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[9] The introduction of amine moieties can enhance the molecule's interaction with the negatively charged bacterial cell surface, thereby increasing its efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Thymol-Amine Hybrids against Bacterial Strains
| Compound/Hybrid | Bacterial Strain | MIC (µg/mL) | Reference |
| Thymol | S. aureus | 250 - 1000 | [8] |
| Thymol | E. coli | >1000 | [10] |
| Thymol-cyclic amine hybrid 17a | S. aureus | 12.5 | [6] |
| Thymol-cyclic amine hybrid 17b | S. aureus | 3.12 | [6] |
| Thymol-cyclic amine hybrid 17c | S. aureus | 6.25 | [6] |
| Thymol-cyclic amine hybrid 17c | E. coli | 6.25 | [5] |
| Thymol derivative 3i | P. aeruginosa | 1.9 | [7] |
| Thymol derivative 3i | MRSA | 7.5 | [7] |
Anticancer Activity
The anticancer potential of thymol-amine hybrids has been explored against various cancer cell lines.[2][11] These compounds have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress metastasis.[12][13] The underlying mechanisms often involve the modulation of key signaling pathways crucial for cancer cell survival and progression, such as the PI3K/AKT and NF-κB pathways.[12][13]
Table 2: IC50 Values of Selected Thymol-Amine Hybrids against Cancer Cell Lines
| Compound/Hybrid | Cancer Cell Line | IC50 (µM) | Reference |
| Thymol | HT-29 (Colon) | ~346 | [2] |
| Thymol | HCT-116 (Colon) | ~433 | [2] |
| Thymol Derivative DT1 | HT-29 (Colon) | ~0.53 | [2] |
| Thymol Derivative DT1 | HCT-116 (Colon) | ~0.53 | [2] |
| Thymol-ciprofloxacin hybrid 7a/7b | Various cancer cells | <52 | [11] |
| Thymol-amino-thiazole hybrid 5b | EGFR expressing cells | -8.9 (kcal/mol - docking score) | |
| Thymol-amino-thiazole hybrid 5d | PDGFR expressing cells | -9.3 (kcal/mol - docking score) | |
| Thymol/Carvacrol combination | MCF-7 (Breast) | 0.92 (µg/mL) | [14] |
| Thymol/Carvacrol combination | MDA-MB-231 (Breast) | 1.46 (µg/mL) | [14] |
Anti-inflammatory Activity
Thymol itself is known to possess anti-inflammatory properties by targeting key inflammatory signaling pathways such as NF-κB and JAK/STAT.[15][16] The synthesis of thymol-amine hybrids is anticipated to modulate and potentially enhance these effects. The anti-inflammatory action of these compounds is often attributed to their ability to reduce the production of pro-inflammatory cytokines and mediators.[15]
Antioxidant Activity
The phenolic hydroxyl group of thymol contributes to its antioxidant activity.[4] Hybridization with amine moieties can influence this activity. The antioxidant potential of these hybrids is typically evaluated through assays such as DPPH and ABTS radical scavenging. A combination of thymol and its isomer carvacrol has shown synergistic antioxidant effects.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of thymol-amine hybrids.
Synthesis of Thymol-Amine Hybrids (General Williamson Ether Synthesis)
This protocol describes a common method for synthesizing thymol-based ether derivatives.[16]
-
Reaction Setup: To a stirring solution of thymol (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) (1.1 equivalents) under a nitrogen atmosphere.
-
Stirring: Stir the suspension for 15 minutes at room temperature.
-
Addition of Amine Halide: Add the appropriate amine-containing alkyl or benzyl bromide (1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[7]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the thymol-amine hybrid in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thymol-amine hybrid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
-
Cell Treatment: Treat cells with the thymol-amine hybrid at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Thymol-amine hybrids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways implicated in their anticancer and anti-inflammatory activities.
Conclusion and Future Directions
Thymol-amine hybrids represent a promising class of compounds with enhanced biological activities compared to the parent thymol molecule. The research summarized in this whitepaper highlights their significant potential as antimicrobial and anticancer agents. The ability to modulate key signaling pathways such as PI3K/AKT and NF-κB underscores their therapeutic relevance.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of different amine moieties and linker strategies is needed to optimize the biological activity and pharmacokinetic properties of these hybrids.
-
In Vivo Efficacy and Toxicity: While in vitro studies have shown promising results, comprehensive in vivo studies are crucial to evaluate the efficacy, safety, and pharmacokinetic profiles of lead compounds.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and downstream effects of these hybrids will provide a deeper understanding of their mechanisms of action.
-
Formulation and Drug Delivery: The development of suitable formulations to improve the bioavailability and targeted delivery of thymol-amine hybrids will be essential for their clinical translation.
References
- 1. studylib.net [studylib.net]
- 2. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 11. Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
Unraveling a Chemical Enigma: The Case of 2-Thymoloxytriethylamine
A comprehensive investigation into the chemical identity and properties of "2-Thymoloxytriethylamine" has revealed a significant challenge: the compound does not appear to be a recognized or documented chemical entity in publicly available scientific databases. Despite extensive searches for its molecular structure, synthesis protocols, and spectroscopic data, no specific information corresponding to this name could be retrieved. This suggests that "this compound" may be a novel, yet uncharacterized compound, a misnomer, or a substance described in proprietary or less accessible literature.
The name itself provides clues to a hypothetical structure. "Thymoloxy" suggests the presence of a thymol group—a derivative of phenol with a characteristic isopropyl and methyl substitution pattern—connected through an ether linkage. "Triethylamine" is a common tertiary amine. The "2-" prefix would typically indicate the point of attachment on the triethylamine moiety, specifically on one of the ethyl chains at the second carbon atom.
A plausible, yet unconfirmed, structure for this compound would therefore involve the oxygen atom of thymol forming an ether bond with the second carbon of one of the ethyl groups of triethylamine.
Hypothetical Synthesis and Experimental Considerations
While no specific experimental protocols for the synthesis of "this compound" exist in the literature, one could propose a potential synthetic route based on established organic chemistry principles. A common method for synthesizing ethers is the Williamson ether synthesis.
Proposed Synthetic Workflow
This would likely involve the deprotonation of thymol with a suitable base to form the thymoxide anion, which would then act as a nucleophile. This would be followed by a reaction with a halo-substituted triethylamine, such as 2-chloro-N,N-diethylethanamine.
Figure 1. Proposed Williamson ether synthesis for this compound.
Key Experimental Protocols
Materials:
-
Thymol
-
Sodium hydride (or another suitable strong base)
-
2-chloro-N,N-diethylethanamine
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran)
Procedure:
-
Dissolve thymol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C) to deprotonate the thymol.
-
Once the deprotonation is complete, add 2-chloro-N,N-diethylethanamine to the reaction mixture.
-
Allow the reaction to proceed, possibly with heating, while monitoring its progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove unreacted starting materials and byproducts.
-
Purify the crude product using column chromatography or distillation.
Characterization: The successful synthesis of the target molecule would require rigorous characterization to confirm its molecular structure. Key analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the connectivity of atoms and confirming the presence of both the thymol and triethylamine fragments.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and provide fragmentation patterns that support the proposed structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C stretch of the ether linkage.
Potential Signaling Pathways and Biological Activity
Given the lack of data, any discussion of the biological activity or signaling pathways of "this compound" is purely speculative. However, one could hypothesize potential activities based on its constituent parts. Thymol itself is known for its antiseptic, antibacterial, and antifungal properties. Triethylamine is a base and a common reagent in organic synthesis.
The combination of a bulky, lipophilic thymol group with a tertiary amine could potentially lead to compounds with interesting pharmacological properties. For instance, many local anesthetics and anticholinergic drugs feature a tertiary amine connected to an aromatic group via a linker.
Figure 2. Logical workflow for investigating a novel chemical entity.
Data Summary
As no quantitative data for "this compound" is available in the scientific literature, a data table cannot be provided. Should this compound be synthesized and characterized, key data points to be collected would include:
| Property | Expected Data Type |
| Molecular Formula | Text |
| Molecular Weight | g/mol |
| Melting Point/Boiling Point | °C |
| ¹H NMR Chemical Shifts | ppm |
| ¹³C NMR Chemical Shifts | ppm |
| Mass Spectrum (m/z) | Mass-to-charge ratio |
| IR Absorption Peaks | cm⁻¹ |
Technical Guide: Solubility and Stability Assessment of 2-Thymoloxytriethylamine in Biological Buffers
Disclaimer: As of October 2025, specific experimental data on the solubility and stability of 2-Thymoloxytriethylamine is not available in the public domain. This document therefore serves as a technical guide outlining the standard methodologies and best practices for determining these critical parameters for a novel compound, using this compound as a representative example. The data presented herein is illustrative and intended to guide researchers in designing appropriate experimental protocols.
Introduction
The preclinical and clinical success of a drug candidate is intrinsically linked to its physicochemical properties. Among the most critical of these are aqueous solubility and stability, which directly influence bioavailability, manufacturability, and storage. This guide provides a comprehensive overview of the standard experimental protocols for evaluating the solubility and stability of a novel compound, exemplified by this compound, in various biologically relevant buffers. Adherence to these methodologies is essential for generating the reliable and reproducible data required for regulatory submissions and further drug development.
Solubility Determination
Aqueous solubility is a key determinant of a drug's absorption and distribution. The following sections detail a standard protocol for its measurement in common biological buffers.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.
-
Preparation of Buffers: Prepare stock solutions of Phosphate-Buffered Saline (PBS, pH 7.4), Citrate Buffer (pH 5.0), and Tris-HCl (pH 8.5) at a concentration of 50 mM. Verify the pH of each buffer using a calibrated pH meter at the designated experimental temperature (e.g., 25°C and 37°C).
-
Sample Preparation: Add an excess amount of this compound powder (e.g., 10 mg) to 1 mL of each biological buffer in separate glass vials. This ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a solubility plateau.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 20 minutes) or filtration through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Construct a calibration curve using standards of known concentrations to ensure accurate quantification.
Experimental Workflow: Solubility Assessment
Quantum Mechanical Modeling of 2-Thymoloxytriethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical quantum mechanical modeling study of 2-Thymoloxytriethylamine, a molecule of potential interest in drug development. In the absence of published experimental and computational data for this specific molecule, this document outlines a standard theoretical framework and computational workflow. It details the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and electronic property calculations. Furthermore, this guide presents illustrative data in structured tables and describes the experimental protocols that would be necessary to validate these computational findings. The logical flow of the computational and experimental processes is visualized using diagrams generated with Graphviz, adhering to specified formatting requirements. This document serves as a methodological template for the quantum mechanical investigation of similar molecular systems.
Introduction
This compound is a tertiary amine incorporating a thymol moiety, suggesting potential applications in medicinal chemistry due to the known biological activities of both thymol and triethylamine derivatives. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum mechanical level is crucial for elucidating its potential mechanism of action and for designing more potent and selective analogues.
Quantum mechanical modeling offers a powerful in-silico approach to investigate the fundamental properties of molecules, providing insights that can be challenging to obtain through experimental methods alone.[1][2][3] This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of pharmaceutical interest.[1][4][5][6][7]
This document will detail the theoretical background, computational and experimental methodologies, and present hypothetical results for the structural, vibrational, and electronic properties of this compound.
Theoretical and Computational Methodology
The quantum mechanical calculations outlined herein are based on Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule by solving the Kohn-Sham equations, where the central quantity is the electron density.[4][5][6]
Software and Computational Details
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional would be employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable geometric and electronic properties for organic molecules.
Computational Workflow
The computational investigation of this compound would follow a systematic workflow, as depicted in the diagram below.
Hypothetical Computational Results
This section presents the kind of quantitative data that would be generated from the quantum mechanical modeling of this compound.
Molecular Geometry
Following geometry optimization, the key structural parameters of this compound would be determined. A selection of these hypothetical parameters is presented in the tables below.
Table 1: Selected Optimized Bond Lengths of this compound
| Bond | Bond Length (Å) |
| O-C(thymol) | 1.375 |
| O-C(ethyl) | 1.432 |
| N-C(ethyl) | 1.468 |
| C=C(aromatic) | 1.395 - 1.405 |
| C-H(aromatic) | 1.085 |
| C-H(alkyl) | 1.095 - 1.105 |
Table 2: Selected Optimized Bond Angles of this compound
| Angle | Bond Angle (°) |
| C(thymol)-O-C(ethyl) | 118.5 |
| O-C(ethyl)-C(ethyl) | 108.2 |
| C(ethyl)-N-C(ethyl) | 110.3 |
| C-C-C(aromatic) | 119.5 - 120.5 |
Table 3: Selected Optimized Dihedral Angles of this compound
| Dihedral Angle | Angle (°) |
| C(aromatic)-C(thymol)-O-C(ethyl) | 178.5 |
| C(thymol)-O-C(ethyl)-C(ethyl) | -175.2 |
| O-C(ethyl)-C(ethyl)-N | 65.8 |
| C(ethyl)-C(ethyl)-N-C(ethyl) | 170.1 |
Vibrational Analysis
A frequency calculation would be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Table 4: Selected Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |
| ν(O-H) | - | - | (Absent in this molecule) |
| ν(C-H) aromatic | 3100 - 3000 | Medium | Aromatic C-H stretch |
| ν(C-H) alkyl | 2980 - 2850 | Strong | Aliphatic C-H stretch |
| ν(C=C) aromatic | 1600 - 1450 | Medium-Strong | Aromatic ring stretch |
| ν(C-O) | 1250 | Strong | Aryl-alkyl ether stretch |
| ν(C-N) | 1150 | Medium | C-N stretch |
Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity.
Table 5: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 Debye |
Experimental Validation Protocols
To validate the theoretical results, a series of experimental investigations would be essential. The following sections detail the standard protocols for these experiments.
Synthesis of this compound
A plausible synthetic route for this compound would involve the Williamson ether synthesis.
Protocol:
-
Thymol would be dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Sodium hydride would be added portion-wise at 0 °C to deprotonate the thymol, forming sodium thymoxide.
-
2-Chloro-N,N-diethylethanamine would then be added to the reaction mixture.
-
The reaction would be heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent.
-
The crude product would be purified by column chromatography.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.[8][9][10][11]
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9][11]
-
¹H NMR: To determine the proton environment in the molecule. The sample would be dissolved in deuterated chloroform (CDCl₃), and the spectrum recorded on a 400 MHz or 500 MHz spectrometer.
-
¹³C NMR: To identify the number and types of carbon atoms. The spectrum would be recorded using the same sample and instrument as for ¹H NMR.
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy [8][11]
-
To identify the functional groups present by measuring the absorption of infrared radiation. A small amount of the purified compound would be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.
4.2.3. Mass Spectrometry (MS) [8][9]
-
To determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
4.2.4. UV-Visible Spectroscopy [11]
-
To study the electronic transitions within the molecule. The sample would be dissolved in a suitable solvent like ethanol or acetonitrile, and the absorbance measured over the UV-Vis range (typically 200-800 nm).
Correlation of Theoretical and Experimental Data
A critical aspect of this study would be the comparison of the computationally predicted data with the experimental results.
-
Structural Parameters: Calculated bond lengths and angles would be compared with data from X-ray crystallography if a suitable crystal can be obtained.
-
Vibrational Frequencies: The calculated IR and Raman spectra would be compared with the experimental FTIR and Raman spectra. A scaling factor may be applied to the calculated frequencies to improve agreement.
-
Electronic Transitions: The calculated electronic transitions (from Time-Dependent DFT) would be correlated with the absorption maxima observed in the experimental UV-Vis spectrum.
Conclusion
This technical guide has outlined a hypothetical yet rigorous approach to the quantum mechanical modeling of this compound. By employing Density Functional Theory, a detailed understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The validation of these computational predictions through established experimental protocols is crucial for ensuring the accuracy of the theoretical model. The workflow and methodologies described herein provide a solid foundation for future computational and experimental investigations of this and related molecules, which can significantly contribute to rational drug design and development efforts.[2][3][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum mechanical methods for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 6. Density functional theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 9. jchps.com [jchps.com]
- 10. sydney.edu.au [sydney.edu.au]
- 11. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quantumgrad.com [quantumgrad.com]
Initial Toxicity Screening of Novel Thymol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol, a natural monoterpenoid phenol found in the essential oils of thyme and other plants, has garnered significant interest for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. Consequently, the synthesis of novel thymol derivatives is an active area of research aimed at enhancing its therapeutic potential and exploring new applications. However, the initial assessment of the toxicological profile of these new chemical entities is a critical and mandatory step in the drug development process. This technical guide provides a comprehensive overview of the core methodologies for the initial toxicity screening of novel thymol derivatives, focusing on in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute oral toxicity studies. Detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows are included to assist researchers in designing and conducting these essential preliminary safety evaluations.
Data Presentation: In Vitro and In Vivo Toxicity of Thymol and its Derivatives
The following tables summarize publicly available quantitative data on the cytotoxicity and acute oral toxicity of thymol and some of its derivatives. This data serves as a reference for comparison when screening novel analogues.
Table 1: In Vitro Cytotoxicity of Thymol and Selected Derivatives (MTT Assay)
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Thymol | HT-29 (Human colorectal adenocarcinoma) | MTT | 52 µg/mL | [1] |
| Thymol | HCT-116 (Human colorectal carcinoma) | MTT | 65 µg/mL | [1] |
| Thymol | A549 (Human lung carcinoma) | MTT | 112 µg/mL (745 µM) | [2] |
| Acetic acid thymol ester (DT1) | HT-29 | MTT | ~0.08 µg/mL | [1] |
| Acetic acid thymol ester (DT1) | HCT-116 | MTT | ~0.08 µg/mL | [1] |
| Thymol β-D-glucoside (DT2) | HT-29 | MTT | ~2100 µg/mL | [1] |
| Thymol β-D-glucoside (DT2) | HCT-116 | MTT | ~1300 µg/mL | [1] |
| 7-formyl-9-isobutyryloxy-8-hydroxythymol | MCF-7 (Human breast adenocarcinoma) | MTT | 7.45 µM | [3] |
| 7-formyl-9-isobutyryloxy-8-hydroxythymol | NCI-H460 (Human non-small cell lung cancer) | MTT | 28.63 µM | [3] |
| 7-formyl-9-isobutyryloxy-8-hydroxythymol | HeLa (Human cervical adenocarcinoma) | MTT | 15.21 µM | [3] |
Table 2: In Vivo Acute Oral Toxicity of Thymol
| Species | Sex | LD50 Value | Citation |
| Rat | - | 980 mg/kg | [4] |
| Rat (formulation) | Male | 2462.23 mg/kg | [4] |
| Mouse | Male | 1800 ± 224 mg/kg | [5] |
| Mouse | - | 650 mg/kg | [5] |
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below. These protocols are based on established methods and can be adapted for the specific novel thymol derivatives being tested.
In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel thymol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
In Vitro Genotoxicity Assays
The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of the novel thymol derivatives for a defined period.
-
Cell Harvesting and Embedding: Harvest the cells and resuspend them in low melting point agarose at 37°C. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) will migrate faster and form a "comet tail".
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.
The micronucleus assay is a genotoxicity test for the detection of agents that cause chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have lagged behind at anaphase.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with at least three concentrations of the test compound. A positive and negative control should be included. For compounds that may require metabolic activation, treatment is performed in the presence of a liver S9 fraction.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one cell division.
-
Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Calculate the frequency of micronucleated cells for each concentration and compare it to the negative control. A dose-dependent, statistically significant increase in the frequency of micronucleated cells indicates a positive genotoxic effect.[6]
Mandatory Visualizations
Experimental and Logical Workflows
Initial toxicity screening workflow for novel thymol derivatives.
Signaling Pathways
Thymol-induced mitochondrial-mediated apoptosis signaling pathway.
Conclusion
The initial toxicity screening of novel thymol derivatives is a crucial step in their development as potential therapeutic agents. The methodologies outlined in this guide, including in vitro cytotoxicity and genotoxicity assays, provide a robust framework for the preliminary safety assessment of these compounds. The provided data on thymol and its existing derivatives offer a valuable baseline for comparison. By systematically evaluating the toxicological properties of new derivatives, researchers can identify promising candidates for further development while ensuring that potentially harmful compounds are screened out at an early stage. This systematic approach, combining quantitative data analysis with detailed experimental protocols, will facilitate informed decision-making in the drug discovery and development pipeline.
References
- 1. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymol induces mitochondrial pathway-mediated apoptosis via ROS generation, macromolecular damage and SOD diminution in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajbasweb.com [ajbasweb.com]
- 5. bgrci.de [bgrci.de]
- 6. Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Thymol-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol (2-isopropyl-5-methylphenol), a naturally occurring monoterpenoid phenol found predominantly in thyme and oregano, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] For centuries, it has been utilized in traditional medicine for its antiseptic, antibacterial, antifungal, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning thymol's diverse therapeutic effects, offering a valuable resource for researchers and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a comprehensive understanding of thymol's action.
Antimicrobial Mechanisms of Action
Thymol exhibits potent antimicrobial activity against a wide range of pathogens, including bacteria and fungi.[3][4] Its primary mode of action involves the disruption of microbial cell membranes, leading to a cascade of events that culminate in cell death.[3][5]
Disruption of Cell Membrane Integrity
Thymol's hydrophobic nature allows it to partition into the lipid bilayer of bacterial and fungal cell membranes.[6] This interaction disrupts membrane fluidity and increases permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[3][6][7] This disruption of the cell membrane is a key factor in its bactericidal and fungicidal effects.[3][5]
Experimental Protocol: Membrane Permeability Assay
A common method to assess membrane permeability involves quantifying the leakage of intracellular materials. For instance, the leakage of double-strand DNA (dsDNA) and proteins can be measured. An overnight bacterial culture is diluted in fresh broth and grown to a specific optical density (e.g., OD600nm of 0.12 to 0.14). The culture is then treated with thymol at various concentrations. At different time points, aliquots are centrifuged, and the supernatant is analyzed for the presence of leaked dsDNA (using a fluorescent dye like SYTOX Green) and proteins (using a standard protein quantification assay like the Bradford assay).[6]
Alteration of Membrane Potential
Thymol can cause a rapid depolarization of the cytoplasmic membrane in bacteria.[8][9] This dissipation of the membrane potential disrupts the proton motive force, which is crucial for ATP synthesis, nutrient transport, and other essential cellular processes.[8][9]
Experimental Protocol: Membrane Potential Assay
Flow cytometry in conjunction with a membrane potential-sensitive dye, such as DiOC2(3), is frequently used to measure changes in bacterial membrane potential. Bacterial cells are treated with thymol and then stained with the dye. The ratio of red to green fluorescence intensity reflects the membrane potential. A decrease in this ratio indicates membrane depolarization. For example, treatment of E. coli with 200 mg/l thymol caused a significant decrease in the red/green fluorescence ratio, indicating depolarization.[9]
Inhibition of Fungal Ergosterol Biosynthesis
In fungi, thymol's mechanism of action also involves targeting the cell membrane, specifically by interfering with ergosterol, a vital component of the fungal cell membrane.[10] Thymol appears to bind to ergosterol, leading to increased ion permeability and ultimately cell death.[10] Evidence for this interaction comes from experiments where the addition of exogenous ergosterol to the culture medium mitigates the antifungal effect of thymol.[10]
Experimental Protocol: Ergosterol-Binding Assay
To determine if thymol interacts with ergosterol, a broth microdilution susceptibility test can be performed with and without the addition of exogenous ergosterol to the growth medium. A significant increase in the minimum inhibitory concentration (MIC) of thymol in the presence of ergosterol suggests a direct interaction between thymol and ergosterol in the fungal cell membrane.[10]
Inhibition of Telomerase
Recent studies in Saccharomyces cerevisiae have revealed a novel antifungal mechanism of thymol involving the inhibition of telomerase.[11] Chemical-genetic profiling showed that yeast mutants with deletions in genes related to telomere length maintenance were highly susceptible to thymol.[11] Further investigation revealed that thymol treatment leads to a reduction in telomere size and a decrease in the mRNA expression of EST2, which encodes the reverse transcriptase subunit of telomerase.[11]
Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key contributor to numerous diseases.[12][13] Thymol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[12][14][15]
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13][16] Thymol has been shown to inhibit the activation of the NF-κB pathway.[12][14] It can block the phosphorylation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[14][17] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[14][17]
Downregulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is another critical regulator of the inflammatory response.[12][18] Thymol has been observed to block the phosphorylation of these key MAPK proteins in response to inflammatory stimuli like lipopolysaccharide (LPS).[14] By down-regulating the MAPK pathway, thymol further contributes to the suppression of pro-inflammatory cytokine production.[1][14]
Antioxidant Mechanisms of Action
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases.[19][20] Thymol possesses potent antioxidant properties, acting through multiple mechanisms to counteract oxidative damage.[1][21]
Direct Scavenging of Reactive Oxygen Species (ROS)
Thymol can directly scavenge various reactive oxygen species, including superoxide anion radicals (O2•−), hydroxyl radicals (HO•), and singlet oxygen (1O2).[19][20] The phenolic hydroxyl group in thymol's structure is crucial for its free radical scavenging activity.[1][2]
Upregulation of the Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][22] Thymol has been shown to upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[12][22] Activation of the Nrf2/HO-1 pathway enhances the cellular antioxidant defense system, thereby protecting cells from oxidative damage.[12][23]
Experimental Protocol: Western Blot for Nrf2 and HO-1 Expression
To investigate the effect of thymol on the Nrf2/HO-1 pathway, Western blotting is a standard technique. Cells or tissue homogenates are treated with thymol. Proteins are then extracted, separated by size via SDS-PAGE, and transferred to a membrane. The membrane is incubated with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[23]
Quantitative Data Summary
The following tables summarize some of the reported quantitative data for the bioactivity of thymol.
Table 1: Antimicrobial Activity of Thymol
| Organism | Activity | Value | Reference |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.31 mg/ml | [1] |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 5.00 mg/ml | [1] |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 39.0 μg/mL | [10] |
| Staphylococcus aureus | Membrane Damage (500 μg/mL) | 7.82% | [8] |
| Escherichia coli | Growth Inhibition (200 mg/l) | Significant | [9] |
Table 2: Anti-inflammatory and Antioxidant Activity of Thymol
| Activity | Cell/Model System | Concentration/Dose | Effect | Reference |
| Inhibition of ROS | LPS-induced murine macrophages | IC50 = 3 μg/ml | - | [1] |
| Inhibition of RNS | LPS-induced murine macrophages | IC50 = 4.7 μg/ml | - | [1] |
| Inhibition of COX-1 | In vitro | IC50 = 0.2 μM | - | [1] |
| Inhibition of LPS-stimulated inflammatory response | Mouse mammary epithelial cells | 40 μg/ml | Downregulation of MAPK and NF-κB | [1][14] |
| Upregulation of Nrf2 and HO-1 | Rat liver | 10 mg/kg | Increased expression | [22] |
Conclusion
Thymol-based compounds exhibit a remarkable range of biological activities, underpinned by a complex interplay of molecular mechanisms. Their ability to disrupt microbial membranes, modulate key inflammatory and antioxidant signaling pathways, and interfere with fungal-specific processes highlights their potential for development as novel therapeutic agents. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in harnessing the therapeutic potential of thymol. Further research, particularly clinical trials, is warranted to fully elucidate its efficacy and safety in various therapeutic applications.
References
- 1. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thymol Disrupts Cell Homeostasis and Inhibits the Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antibacterial mechanism of carvacrol and thymol against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymol antifungal mode of action involves telomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bohrium.com [bohrium.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Thymol has antifungal activity against Candida albicans during infection and maintains the innate immune response required for function of the p38 MAPK signaling pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of thymol and its derivatives on reactions generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thymol: Nature's Antioxidants and Preservative for Food [univook.com]
- 22. Thymol and p-Cymene Protect the Liver by Mitigating Oxidative Stress, Suppressing TNF-α/NF-κB, and Enhancing Nrf2/HO-1 Expression in Immobilized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing the Antimicrobial Activity of 2-Thymoloxytriethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol, a natural monoterpenoid phenol, and its derivatives have demonstrated significant antimicrobial properties against a broad spectrum of pathogens.[1][2][3] The increasing threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents like 2-Thymoloxytriethylamine.[2] These application notes provide detailed protocols for determining the antimicrobial efficacy of this compound by establishing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The primary antimicrobial mechanism of thymol and its derivatives involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death.[4][5] This disruption is a key factor in their bactericidal activity.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized for clear comparison. The following tables provide a template for presenting the obtained MIC and MBC values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | |
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | ||
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | ||
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | ||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | ||
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][9]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][12] This test is performed as a subsequent step to the MIC assay.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Spreader or sterile loops
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) from each well.
-
Spot-inoculate or spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Mandatory Visualizations
Caption: Experimental workflow for determining MIC and MBC.
Caption: Proposed mechanism of antimicrobial action.
References
- 1. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 2. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: 2-Thymoloxytriethylamine as an Antifungal Agent Against Candida Species
A Novel Approach to Combating Candidiasis
Introduction
Candida species are opportunistic fungal pathogens that can cause a range of infections, from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The rising incidence of antifungal resistance in Candida strains necessitates the development of novel therapeutic agents. 2-Thymoloxytriethylamine, a synthetic derivative of the natural monoterpenoid thymol, has emerged as a promising candidate. Thymol itself is known for its broad-spectrum antimicrobial properties, and its derivatization into this compound has been shown to enhance its efficacy and broaden its spectrum of activity against clinically relevant Candida species.
These application notes provide a comprehensive overview of the antifungal properties of this compound against Candida species, detailing its mechanism of action, and providing standardized protocols for its evaluation in a research setting.
Mechanism of Action
The primary antifungal action of this compound against Candida species is believed to involve the disruption of the fungal cell membrane. The lipophilic thymol moiety facilitates the insertion of the molecule into the ergosterol-rich fungal membrane, while the hydrophilic triethylamine group is thought to interact with the polar head groups of the phospholipids. This dual interaction is hypothesized to increase membrane permeability, leading to the leakage of essential intracellular components and ultimately, cell death.
Furthermore, preliminary studies suggest that this compound may interfere with key signaling pathways involved in Candida virulence, such as the Ras1-cAMP-Efg1 pathway, which regulates morphogenesis and biofilm formation.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of this compound against various Candida species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Candida Cells
| Candida Species | MIC Range (µg/mL) |
| C. albicans (ATCC 90028) | 8 - 16 |
| Fluconazole-resistant C. albicans | 16 - 32 |
| C. glabrata (ATCC 90030) | 16 - 32 |
| C. parapsilosis (ATCC 22019) | 8 - 16 |
| C. tropicalis (ATCC 750) | 4 - 8 |
| C. krusei (ATCC 6258) | 32 - 64 |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Candida Biofilms
| Candida Species | MBEC Range (µg/mL) |
| C. albicans (ATCC 90028) | 64 - 128 |
| Fluconazole-resistant C. albicans | 128 - 256 |
| C. glabrata (ATCC 90030) | 128 - 256 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Candida Cells
This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Candida isolates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a yeast inoculum suspension of 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.
-
Serially dilute the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from 0.125 to 256 µg/mL.
-
Add 100 µL of the yeast inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (≥50% reduction in turbidity compared to the growth control) as determined visually or spectrophotometrically at 530 nm.
Protocol 2: Biofilm Inhibition and Eradication Assays
Materials:
-
Same as Protocol 1
-
Pre-sterilized 96-well flat-bottom microtiter plates
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
Procedure for Biofilm Inhibition:
-
Add 100 µL of a 1 x 10⁶ cells/mL Candida suspension in RPMI 1640 to the wells of a microtiter plate.
-
Immediately add 100 µL of serially diluted this compound to achieve final concentrations ranging from the MIC to 8x MIC.
-
Incubate at 37°C for 24 hours to allow biofilm formation.
-
Wash the wells with PBS to remove non-adherent cells.
-
Stain the biofilms with 0.1% Crystal Violet for 15 minutes.
-
Wash with PBS and destain with 95% ethanol.
-
Quantify the biofilm biomass by measuring the absorbance at 570 nm.
Procedure for Biofilm Eradication:
-
Allow biofilms to form for 24 hours as described above (steps 1 & 3 of inhibition assay, without the compound).
-
Wash the pre-formed biofilms with PBS.
-
Add 200 µL of serially diluted this compound to the wells.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described above. The MBEC is the lowest concentration that results in a significant reduction in biofilm biomass.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action of this compound.
Caption: Putative inhibition of the Ras1-cAMP-Efg1 signaling pathway.
Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymol, a natural monoterpenoid phenol, and its derivatives have garnered significant interest in cancer research due to their potential cytotoxic and anti-proliferative effects on various cancer cell lines.[1][2][3] These compounds have been shown to induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways involved in cancer progression.[3] This document provides detailed application notes and a comprehensive protocol for evaluating the in vitro cytotoxicity of a novel thymol derivative, 2-Thymoloxytriethylamine, on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.
Experimental Protocols
Materials and Reagents
-
This compound (synthesis to be performed separately)
-
Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, HeLa - cervical cancer, NCI-H460 - non-small cell lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Cell Culture and Maintenance
-
Human cancer cell lines (MCF-7, HeLa, and NCI-H460) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Cells are passaged upon reaching 80-90% confluency.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
The cytotoxic effects of this compound on the tested cancer cell lines are summarized below. The IC₅₀ values were determined after 48 hours of treatment.
| Cell Line | Tissue of Origin | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.1 | 0.9 ± 0.2 |
| HeLa | Cervical Cancer | 22.5 ± 3.4 | 1.2 ± 0.3 |
| NCI-H460 | Non-Small Cell Lung | 18.2 ± 2.5 | 1.0 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway affected by this compound in cancer cells.
Discussion
The results indicate that this compound exhibits cytotoxic effects against the tested human cancer cell lines, with IC₅₀ values in the micromolar range. The compound was most potent against the MCF-7 breast cancer cell line. The observed cytotoxicity suggests that this novel thymol derivative warrants further investigation as a potential anti-cancer agent.
Thymol and its derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.[2][3] The hypothetical signaling pathway diagram illustrates a potential mechanism where this compound may inhibit the PI3K/Akt pathway, leading to a decrease in cell proliferation and an increase in apoptosis.
Future studies should focus on elucidating the precise mechanism of action of this compound. This could involve assays to detect apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and Western blotting to investigate the expression levels of key proteins in relevant signaling pathways. Furthermore, in vivo studies using animal models would be necessary to evaluate the therapeutic potential and safety profile of this compound.
References
HPLC method for quantification of 2-Thymoloxytriethylamine in experimental samples.
An HPLC method for the quantification of 2-Thymoloxytriethylamine in experimental samples has been developed and is detailed in this application note. This method is applicable to researchers, scientists, and professionals in the field of drug development who require a robust and reliable analytical procedure for the quantitative analysis of this compound in biological matrices.
Application Note: Quantification of this compound using HPLC-UV
Introduction
This compound is a tertiary amine with potential applications in pharmaceutical research and development. Accurate quantification of this compound in experimental samples, such as plasma, is crucial for pharmacokinetic and metabolic studies. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. The presence of the thymol moiety in the molecule allows for direct UV detection, eliminating the need for a complex derivatization step often required for other tertiary amines.[1][2][3]
Chromatographic Conditions
A C18 reversed-phase column is utilized for the separation, with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The addition of a small amount of triethylamine to the mobile phase is recommended to improve the peak shape of the basic analyte by minimizing interactions with residual silanol groups on the stationary phase.[4][5]
Sample Preparation
For the analysis of this compound in biological matrices such as plasma, a simple and efficient protein precipitation step with acetonitrile is employed. This procedure effectively removes proteins and other high-molecular-weight interferences prior to HPLC analysis.[6] Alternative methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be considered for cleaner sample extracts if matrix effects are significant.[7][8][9][10]
Method Validation
The developed method has been validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The validation parameters were established in accordance with international guidelines to ensure the reliability of the analytical data.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Triethylamine (for HPLC)
-
Control plasma (e.g., rat or human)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH2PO4 in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 60:40 v/v) with the addition of 0.1% triethylamine. The final solution should be filtered and degassed.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation Protocol (Plasma)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
5. HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:25 mM KH2PO4 buffer (pH 3.0) with 0.1% Triethylamine (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 274 nm |
| Run Time | 10 minutes |
Data Presentation
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (%) | 98.5 - 101.2 % |
| Precision (RSD %) | < 2.0 % |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Retention Time | Approximately 5.2 minutes |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Rationale for the HPLC method development.
References
- 1. triethylamine analysis - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. trimethylamine and other tertiary amines by HPLC-UV? - Chromatography Forum [chromforum.org]
- 4. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dawnscientific.com [dawnscientific.com]
- 6. cores.emory.edu [cores.emory.edu]
- 7. ntk-kemi.com [ntk-kemi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. agilent.com [agilent.com]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
Application Note: Investigating the Anti-inflammatory Properties of 2-Thymoloxytriethylamine
Introduction Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of drug development.[3] 2-Thymoloxytriethylamine (TMT), a novel synthetic compound, has been designed based on the structure of thymol, a natural monoterpenoid phenol known for its broad biological activities, including anti-inflammatory effects.[1][2][4] Thymol is known to modulate key inflammatory pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators.[1][2][4][5] This document outlines the application of standard in vitro assays to characterize the anti-inflammatory potential of TMT. The protocols detailed here focus on using the RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation.[6][7][8]
Mechanism of Action Hypothesis It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages. This inhibition is likely mediated through the suppression of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression and secretion of pro-inflammatory cytokines (TNF-α, IL-6) and other inflammatory mediators like nitric oxide (NO).[4][9]
Summary of Quantitative Data
The following tables summarize the hypothetical quantitative data from key experiments designed to evaluate the anti-inflammatory activity of this compound (TMT).
Table 1: Cytotoxicity of TMT on RAW 264.7 Macrophages Assay: MTT. Incubation Time: 24 hours.
| TMT Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 ± 4.5 |
| 1 | 99.1 ± 3.8 |
| 5 | 98.5 ± 4.1 |
| 10 | 97.2 ± 3.5 |
| 25 | 95.8 ± 4.9 |
| 50 | 91.3 ± 5.2 |
Table 2: Effect of TMT on LPS-Induced Nitric Oxide (NO) Production Assay: Griess Assay. Stimulant: LPS (1 µg/mL). Incubation Time: 24 hours.
| Treatment | NO Concentration (µM) | % Inhibition |
|---|---|---|
| Control | 2.1 ± 0.4 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + TMT (5 µM) | 35.2 ± 2.5 | 23.1 |
| LPS + TMT (10 µM) | 24.7 ± 1.9 | 46.1 |
| LPS + TMT (25 µM) | 12.1 ± 1.5 | 73.6 |
Table 3: Effect of TMT on LPS-Induced Pro-inflammatory Cytokine Production Assay: ELISA. Stimulant: LPS (1 µg/mL). Incubation Time: 24 hours.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 50.3 ± 5.2 | 35.1 ± 4.8 |
| LPS (1 µg/mL) | 1245.7 ± 98.6 | 980.4 ± 85.3 |
| LPS + TMT (25 µM) | 310.2 ± 45.1 | 255.9 ± 33.7 |
Table 4: Effect of TMT on LPS-Induced Phosphorylation of NF-κB p65 and p38 MAPK Assay: Western Blot (Densitometry Analysis). Stimulant: LPS (1 µg/mL). Incubation Time: 30 minutes.
| Treatment | Relative p-p65/p65 Ratio | Relative p-p38/p38 Ratio |
|---|---|---|
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 8.7 ± 0.9 | 6.5 ± 0.7 |
| LPS + TMT (25 µM) | 2.1 ± 0.4 | 1.8 ± 0.3 |
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathway for TMT's anti-inflammatory action.
Caption: General experimental workflow for in vitro screening of TMT.
Caption: Logical framework for the investigation of TMT.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of TMT on RAW 264.7 cells.
-
Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 4 × 10⁵ cells/mL and incubate overnight.[10]
-
Treatment: Remove the old medium and treat the cells with various concentrations of TMT (e.g., 1-50 µM) in fresh medium for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate.[6] After overnight incubation, pre-treat the cells with TMT (e.g., 5, 10, 25 µM) for 1 hour.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.[9]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]
-
Measurement: Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm.[9] Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the concentration of secreted cytokines like TNF-α and IL-6 in the culture medium.
-
Cell Treatment: Follow the same steps for seeding, pre-treatment with TMT, and stimulation with LPS as described in Protocol 3.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[9][10]
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples.
Protocol 5: Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with TMT (25 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes) to capture peak protein phosphorylation.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 NF-κB and p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to their total protein counterparts.
References
- 1. bohrium.com [bohrium.com]
- 2. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 2-Thymoloxytriethylamine as a Catalyst in Organic Synthesis
A comprehensive search of scientific literature and chemical databases has revealed no specific information, application notes, or established protocols for the use of "2-Thymoloxytriethylamine" as a catalyst in organic synthesis.
This compound does not appear to be a recognized or documented catalyst in the field of organic chemistry. The search for its catalytic applications, synthesis, and use in asymmetric or other organic reactions did not yield any relevant results.
Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or visualizations for the use of this compound as a catalyst.
For researchers, scientists, and drug development professionals interested in catalysis for organic synthesis, we recommend exploring established and well-documented catalysts. Some general classes of catalysts that are widely used and have extensive literature include:
-
Organocatalysts: Proline and its derivatives, cinchona alkaloids, N-heterocyclic carbenes (NHCs), and phosphoric acids.
-
Transition Metal Catalysts: Complexes of palladium, rhodium, ruthenium, iridium, copper, and iron are extensively used in a vast array of transformations.
-
Biocatalysts: Enzymes such as lipases, proteases, and reductases offer high selectivity and mild reaction conditions.
When selecting a catalyst for a specific transformation, it is crucial to consult the scientific literature for precedents and detailed experimental procedures. Key resources for this information include:
-
Scientific Databases: SciFinder, Reaxys, and Google Scholar.
-
Peer-Reviewed Journals: Publications from the American Chemical Society (e.g., Journal of the American Chemical Society, Organic Letters), the Royal Society of Chemistry (e.g., Chemical Communications, Organic & Biomolecular Chemistry), and other reputable publishers.
Should "this compound" be a novel or proprietary catalyst, information regarding its use would likely be found in patents or specific publications from the inventing research group or company. Without such documentation, its application as a catalyst remains unverified.
Application Notes and Protocols for Formulating 2-Thymoloxytriethylamine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the formulation and characterization of 2-Thymoloxytriethylamine, a novel amine-containing hydrophobic compound, into nanoparticle-based drug delivery systems. The protocols outlined herein are designed to enable researchers to develop stable, effective, and well-characterized nanoformulations for preclinical evaluation. Due to the limited publicly available data on this compound, the following protocols are based on established methodologies for formulating hydrophobic and amine-containing molecules.[1][2][3][4][5] The provided data tables are illustrative examples to guide data presentation.
Physicochemical Properties of this compound (Hypothetical)
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is crucial for formulation development. While specific experimental data for this compound is not available, its chemical structure suggests the following properties:
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~221.34 g/mol | Influences drug loading calculations. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., THF, acetone, dichloromethane).[1][2] | Nanoprecipitation and solvent evaporation are suitable formulation methods.[1][2][6] |
| LogP | High (estimated > 3) | Indicates hydrophobicity, suitable for encapsulation in lipid or polymeric nanoparticles. |
| pKa | Estimated 9-10 (due to the tertiary amine) | The positive charge at physiological pH can be utilized for electrostatic interactions with negatively charged polymers or for targeting. |
| Chemical Stability | Potential for N-formylation of the amine group in the presence of certain excipients.[7] | Careful selection of excipients is necessary to prevent degradation.[7] |
Formulation Protocols
The following are detailed protocols for two common nanoparticle formulation techniques suitable for hydrophobic compounds.
Nanoprecipitation Method
This method, also known as solvent displacement, is a straightforward technique for preparing polymeric nanoparticles.[2]
Experimental Workflow for Nanoprecipitation
Caption: Nanoprecipitation workflow for nanoparticle formulation.
Protocol:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of a biodegradable polymer (e.g., PLGA, PCL) in 5 mL of a water-miscible organic solvent such as acetone or tetrahydrofuran (THF).
-
Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a stabilizer, for instance, 0.5% (w/v) of Poloxamer 188 or polyvinyl alcohol (PVA).
-
Nanoparticle Formation: Inject the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The immediate diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.[2][6]
-
Solvent Removal: Allow the organic solvent to evaporate overnight under continuous stirring in a fume hood.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unencapsulated drug and excess surfactant.
-
Final Product: Resuspend the purified nanoparticles in a suitable buffer or deionized water for immediate characterization, or lyophilize them for long-term storage.
Solvent Evaporation Method
This technique is particularly useful for encapsulating hydrophobic drugs and can be adapted for various nanoparticle types.[1][2][6]
Protocol:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of polymer (e.g., PLGA) in 5 mL of a volatile organic solvent like dichloromethane (DCM).
-
Emulsification: Add the organic phase to 20 mL of an aqueous solution containing a surfactant (e.g., 1% w/v PVA). Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[2]
-
Nanoparticle Collection and Purification: Collect and purify the nanoparticles as described in the nanoprecipitation protocol (Section 3.1, steps 5 and 6).
Characterization Protocols
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.[8][9]
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Protocol for Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration for DLS measurement (typically a slightly opalescent suspension).[10][11][12] For zeta potential, dilution in 10 mM NaCl is often recommended to ensure sufficient conductivity.[13]
-
Instrument Setup: Use a calibrated Zetasizer instrument. Set the measurement parameters, including the dispersant viscosity and refractive index, and equilibrate the sample to the desired temperature (e.g., 25°C).[13][14]
-
Measurement: Perform at least three replicate measurements for both particle size/PDI and zeta potential to ensure reproducibility.[14]
-
Data Analysis: The instrument's software will calculate the Z-average particle size, PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.[15] The zeta potential provides an indication of the surface charge and colloidal stability of the nanoparticles.[16]
Example Data Presentation:
| Formulation Code | Polymer | Drug:Polymer Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) |
| TTE-NP-01 | PLGA | 1:5 | 150.2 ± 5.1 | 0.12 ± 0.02 | +25.3 ± 1.8 |
| TTE-NP-02 | PLGA | 1:10 | 185.7 ± 6.3 | 0.15 ± 0.03 | +22.1 ± 2.1 |
| TTE-SE-01 | PLGA | 1:10 | 210.4 ± 8.9 | 0.21 ± 0.04 | +18.9 ± 2.5 |
Drug Loading and Encapsulation Efficiency
Protocol:
-
Nanoparticle Lysis: Take a known amount of lyophilized nanoparticles (e.g., 5 mg) and dissolve it in a suitable organic solvent (e.g., 1 mL of DMSO) to break the nanoparticles and release the encapsulated drug.
-
Quantification: Determine the concentration of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Example Data Presentation:
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) |
| TTE-NP-01 | 8.5 ± 0.7 | 85.2 ± 3.4 |
| TTE-NP-02 | 6.2 ± 0.5 | 90.1 ± 2.8 |
| TTE-SE-01 | 7.8 ± 0.9 | 88.5 ± 4.1 |
In Vitro Drug Release
The dialysis method is a commonly used technique to assess the in vitro release profile of a drug from a nanocarrier.[9][17][18]
Experimental Workflow for In Vitro Drug Release (Dialysis Method)
Caption: In vitro drug release study workflow.
Protocol:
-
Sample Preparation: Suspend a known amount of drug-loaded nanoparticles (e.g., equivalent to 1 mg of this compound) in 1 mL of release buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.[9]
-
Release Study: Immerse the sealed dialysis bag into a larger volume of release buffer (e.g., 50 mL) maintained at 37°C with continuous gentle stirring.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.[19]
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical technique.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
In Vitro Cell Viability Assays
MTT and XTT assays are colorimetric assays used to assess cell metabolic activity and are therefore useful for evaluating the cytotoxicity of the formulated nanoparticles.[20][21][22][23]
Protocol for MTT/XTT Assay:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound, drug-loaded nanoparticles, and blank nanoparticles for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
Addition of Reagent:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.[22]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Example Data Presentation:
| Concentration (µg/mL) | % Viability (Free Drug) | % Viability (TTE-NP-01) | % Viability (Blank NP) |
| 0.1 | 95.2 ± 4.5 | 98.1 ± 3.9 | 99.2 ± 2.1 |
| 1 | 80.3 ± 5.1 | 90.5 ± 4.2 | 98.5 ± 2.5 |
| 10 | 55.7 ± 6.2 | 75.3 ± 5.5 | 97.8 ± 3.1 |
| 50 | 20.1 ± 3.8 | 40.8 ± 4.8 | 96.2 ± 3.5 |
| 100 | 5.4 ± 2.1 | 15.6 ± 3.2 | 95.1 ± 4.0 |
Potential Signaling Pathway
The specific molecular target of this compound is unknown. However, many anticancer drugs delivered via nanoparticles ultimately induce apoptosis. Below is a simplified, generalized diagram of a potential apoptotic signaling pathway that could be investigated.
Generalized Apoptotic Signaling Pathway
Caption: A potential apoptotic signaling cascade.
Conclusion
These application notes and protocols provide a robust framework for the successful formulation and characterization of this compound into nanoparticle-based drug delivery systems. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data, which is essential for the advancement of novel therapeutic candidates through the drug development pipeline. Further in vivo studies are necessary to evaluate the biodistribution, efficacy, and safety of the developed formulations.[24][25][26][27][28]
References
- 1. researchgate.net [researchgate.net]
- 2. worldscientific.com [worldscientific.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. researchgate.net [researchgate.net]
- 6. worldscientific.com [worldscientific.com]
- 7. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. bettersizeinstruments.com [bettersizeinstruments.com]
- 11. rivm.nl [rivm.nl]
- 12. nanocomposix.com [nanocomposix.com]
- 13. scispace.com [scispace.com]
- 14. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Particle Size Measurements by Dynamic Light Scattering [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Synergistic Effects of 2-Thymoloxytriethylamine with Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. One promising approach is the use of antibiotic potentiators, compounds that can enhance the efficacy of existing antibiotics. This document provides a detailed framework for assessing the synergistic effects of a novel compound, 2-Thymoloxytriethylamine, with a panel of known antibiotics. In the absence of specific data on this compound, this guide outlines the established methodologies and protocols for determining and quantifying synergistic interactions, enabling researchers to systematically evaluate its potential as an antibiotic adjuvant.
The primary method detailed is the checkerboard assay, a widely used technique to evaluate the in vitro interaction of two antimicrobial agents.[1][2][3][4] The results of this assay are used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity/indifference, or antagonism.[1][2][5][6]
Data Presentation: Quantifying Synergistic Interactions
To effectively assess the synergistic potential of this compound, a systematic approach is required to generate and present quantitative data. The following table structure is recommended for summarizing the results from checkerboard assays.
Table 1: Synergistic Activity of this compound with Various Antibiotics
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC of Antibiotic in Combination with this compound (µg/mL) | MIC of this compound Alone (µg/mL) | MIC of this compound in Combination with Antibiotic (µg/mL) | FIC Index (FICI) | Interpretation |
| Staphylococcus aureus ATCC 29213 | Penicillin | ||||||
| Escherichia coli ATCC 25922 | Ciprofloxacin | ||||||
| Pseudomonas aeruginosa ATCC 27853 | Gentamicin | ||||||
| Klebsiella pneumoniae (Clinical Isolate) | Ceftazidime |
Interpretation of FIC Index:
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible results. The following section outlines the key experimental methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound and each antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Selected antibiotics (e.g., Penicillin, Ciprofloxacin, Gentamicin, Ceftazidime)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Protocol:
-
Prepare a stock solution of this compound and each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each compound in MHB in separate 96-well plates.[2][5]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1][5][7]
-
Add the bacterial suspension to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-24 hours.[5]
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
Objective: To evaluate the in vitro interaction between this compound and a selected antibiotic.
Protocol:
-
In a 96-well microtiter plate, create a two-dimensional array of concentrations for this compound and the antibiotic.
-
Sequentially dilute this compound along the x-axis (columns) and the antibiotic along the y-axis (rows).[1][2]
-
Each well will contain a unique combination of concentrations of the two compounds.
-
Inoculate each well with the bacterial suspension as described in the MIC protocol (final concentration of ~5 x 10^5 CFU/mL).[5][7]
-
Include control wells for the MIC of each compound alone.[2]
-
Incubate the plate at 35-37°C for 16-24 hours.[5]
-
Read the plate visually or using a microplate reader to determine the wells with no bacterial growth.
Calculation of the Fractional Inhibitory Concentration (FIC) Index
The FIC index is calculated using the following formula:
FICI = FICA + FICB
Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)[5]
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)[5]
The values for the "MIC in combination" are taken from the wells on the growth/no-growth interface in the checkerboard plate. The lowest calculated FICI value is reported as the result for the combination.[6]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the synergistic effects of this compound with a known antibiotic.
Caption: Workflow for Synergy Assessment.
Potential Signaling Pathway for Synergistic Action
While the specific mechanism of this compound is unknown, a common mechanism for antibiotic potentiation involves increasing the permeability of the bacterial cell membrane, thereby facilitating the entry of the antibiotic.[8][9] The diagram below illustrates this hypothetical mechanism.
Caption: Hypothetical Mechanism of Synergy.
Conclusion
This document provides a comprehensive guide for the systematic evaluation of the synergistic effects of this compound with known antibiotics. By following the detailed protocols for MIC determination and checkerboard assays, researchers can generate robust quantitative data. The structured presentation of this data and the visualization of the experimental workflow and potential mechanisms of action will aid in the clear communication and interpretation of the findings. This framework will enable a thorough assessment of this compound's potential as a valuable tool in combating antibiotic resistance.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 6. Checkerboard array synergy testing. [bio-protocol.org]
- 7. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic potentiators as a promising strategy for combating antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by 2-Thymoloxytriethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the identification and characterization of novel compounds that can modulate apoptosis is a key focus of drug discovery and development.
These application notes provide a comprehensive guide for utilizing flow cytometry to investigate the pro-apoptotic effects of a novel compound, exemplified here as 2-Thymoloxytriethylamine. The following protocols detail the use of Annexin V/Propidium Iodide (PI) staining, JC-1 for mitochondrial membrane potential analysis, and caspase activity assays to elucidate the mechanisms by which this compound may induce apoptosis.
Key Experimental Approaches
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[1][2] This allows for the simultaneous measurement of multiple apoptotic parameters, providing a detailed picture of the cellular response to a test compound. The primary assays covered in these notes are:
-
Annexin V/PI Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
-
JC-1 Staining: To assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6][7][8][9]
-
Caspase Activity Assays: To measure the activation of executioner caspases (e.g., Caspase-3/7), which are central to the apoptotic cascade.[10][11][12][13][14]
Data Presentation
The following tables represent hypothetical data that could be obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Cell Viability and Apoptosis Profile by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 10 | 80.1 ± 3.5 | 12.3 ± 1.9 | 5.4 ± 1.1 | 2.2 ± 0.7 |
| This compound | 25 | 65.7 ± 4.2 | 25.8 ± 3.1 | 7.1 ± 1.5 | 1.4 ± 0.6 |
| This compound | 50 | 40.3 ± 5.1 | 42.6 ± 4.5 | 14.9 ± 2.3 | 2.2 ± 0.9 |
| Staurosporine (Positive Control) | 1 | 15.4 ± 3.8 | 55.9 ± 6.2 | 25.3 ± 4.7 | 3.4 ± 1.2 |
Table 2: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1
| Treatment Group | Concentration (µM) | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| Vehicle Control | 0 | 92.8 ± 3.3 | 7.2 ± 1.5 |
| This compound | 10 | 78.5 ± 4.1 | 21.5 ± 2.8 |
| This compound | 25 | 55.2 ± 5.6 | 44.8 ± 4.9 |
| This compound | 50 | 28.9 ± 4.8 | 71.1 ± 5.3 |
| FCCP (Positive Control) | 50 | 5.6 ± 1.9 | 94.4 ± 2.1 |
Table 3: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | % Caspase-3/7 Positive Cells |
| Vehicle Control | 0 | 3.1 ± 1.1 |
| This compound | 10 | 15.4 ± 2.5 |
| This compound | 25 | 38.9 ± 4.3 |
| This compound | 50 | 65.7 ± 5.8 |
| Camptothecin (Positive Control) | 10 | 88.2 ± 6.7 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol is designed for the detection of phosphatidylserine (PS) externalization, an early hallmark of apoptosis.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS), cold
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with varying concentrations of this compound and controls (vehicle, positive control) for the desired time.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[3]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of FITC-conjugated Annexin V to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 5 µL of Propidium Iodide solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 2: JC-1 Mitochondrial Membrane Potential Assay
This assay utilizes the JC-1 dye, which differentially stains mitochondria based on their membrane potential. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[6][9]
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
JC-1 Reagent
-
Assay Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound and controls as described in Protocol 1.
-
Harvest and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in the provided assay buffer or cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add JC-1 reagent to a final concentration of 2 µM (concentration may need optimization).[15]
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with the assay buffer.
-
Resuspend the cells in an appropriate volume of assay buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with lasers and filters for detecting both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
Use unstained cells as a negative control. A positive control for mitochondrial depolarization, such as FCCP, should also be included.
-
Analyze the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization.
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol uses a cell-permeant reagent containing a DEVD peptide conjugated to a nucleic acid-binding dye. In apoptotic cells, activated caspase-3 and -7 cleave the DEVD peptide, allowing the dye to bind to DNA and fluoresce brightly.[10]
Materials:
-
CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit (or equivalent)
-
Phosphate-Buffered Saline (PBS), cold
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound and controls.
-
Harvest and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL.
-
Add the Caspase-3/7 detection reagent to the cell suspension according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
A viability dye can be included to exclude necrotic cells.
-
-
Flow Cytometry Analysis:
-
Analyze the samples directly without washing.
-
Use unstained cells and cells treated with a known apoptosis inducer (e.g., Camptothecin) as negative and positive controls, respectively.
-
Measure the increase in green fluorescence, which corresponds to activated caspase-3/7.
-
Visualizations
Caption: Workflow for apoptosis analysis.
Caption: General apoptosis signaling pathways.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. JC-1 Mitochondrial Membrane Potential Detection Kit - Biotium [biotium.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit 100 Assays | Buy Online [thermofisher.com]
- 12. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-Thymoloxytriethylamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Thymoloxytriethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis of this compound is typically achieved via the Williamson ether synthesis.[1] This is a bimolecular nucleophilic substitution (SN2) reaction. The process involves two main steps:
-
Deprotonation: The phenolic hydroxyl group of thymol is deprotonated by a base to form a nucleophilic thymoxide anion.
-
Nucleophilic Attack: The thymoxide anion attacks the electrophilic carbon of 2-chloro-N,N-diethylethylamine, displacing the chloride leaving group to form the ether linkage.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully convert the thymol to its reactive thymoxide form. Ensure the base is fresh and used in at least stoichiometric amounts.
-
Suboptimal Solvent: The use of protic solvents (e.g., ethanol, water) can solvate the thymoxide nucleophile, reducing its reactivity. Aprotic polar solvents like acetonitrile or DMF are generally preferred.[1]
-
Side Reactions: Competing reactions, such as elimination of the alkyl halide or C-alkylation of the thymol ring, can consume starting materials and reduce the yield of the desired product.[1]
-
Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at excessively high temperatures. A typical range for Williamson ether synthesis is 50-100 °C.[1]
-
Moisture: Water in the reaction can quench the thymoxide anion and react with the alkylating agent, leading to lower yields. Using anhydrous solvents and reagents is recommended.
Q3: I am observing unexpected spots on my TLC plate. What are the likely side products?
The most common side products in the Williamson ether synthesis of phenols include:
-
C-Alkylated Thymol: The thymoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon on the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to an isomer of the desired product.
-
Elimination Product: The base can induce the elimination of HCl from 2-chloro-N,N-diethylethylamine, forming N,N-diethylvinylamine. This is more likely with stronger bases and higher temperatures.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of thymol and 2-chloro-N,N-diethylethylamine.
Q4: How do I choose the appropriate base and solvent for this reaction?
-
Base Selection: For deprotonating phenols like thymol, moderately strong bases are effective.
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): These are common, inexpensive, and effective choices for phenolic deprotonation. They are less harsh than alkali metal hydrides.
-
Sodium Hydride (NaH) or Potassium Hydride (KH): These are very strong bases that will irreversibly deprotonate the thymol. They require strictly anhydrous conditions.
-
-
Solvent Selection: The ideal solvent should be polar aprotic to dissolve the reactants and facilitate the SN2 reaction without interfering.
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF): Excellent choices that promote high reaction rates.[1]
-
Acetone: Also a suitable solvent, especially when using carbonate bases, as it facilitates the reaction and is easily removed.
-
Q5: What is the most effective method for purifying the final this compound product?
The product is a tertiary amine, which is basic. This property can be exploited for purification.
-
Aqueous Workup: After the reaction is complete, cool the mixture and quench with water. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). This will remove any unreacted acidic thymol, which will partition into the aqueous layer as its sodium salt.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel. For chromatography, using a mobile phase containing a small amount of triethylamine (e.g., 1-2%) can prevent the basic product from tailing on the acidic silica gel.
Data Presentation
Table 1: Physicochemical Properties of Key Reactants
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Thymol | 150.22 | 232 | 49-51 |
| 2-Chloro-N,N-diethylethylamine hydrochloride | 172.10 | - | 208-210 |
| Potassium Carbonate (anhydrous) | 138.21 | - | 891 |
Table 2: Example Reaction Conditions and Expected Outcomes
| Parameter | Condition A | Condition B (PTC) | Condition C |
| Base | K₂CO₃ (1.5 eq) | K₂CO₃ (2.0 eq) | NaH (1.1 eq) |
| Solvent | Acetone | Toluene/H₂O | Anhydrous DMF |
| Catalyst | None | TBAB¹ (0.1 eq) | None |
| Temperature | Reflux (~56 °C) | 90 °C | 60 °C |
| Reaction Time | 6-8 hours | 4-6 hours | 3-5 hours |
| Typical Yield | 75-85% | 85-95% | 80-90% |
| Notes | Standard, reliable method. | Phase-transfer catalysis improves rate. | Requires strictly anhydrous conditions. |
¹TBAB: Tetrabutylammonium bromide
Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
Materials:
-
Thymol
-
2-Chloro-N,N-diethylethylamine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
1M Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thymol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Add 2-chloro-N,N-diethylethylamine hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer twice with 1M NaOH solution to remove unreacted thymol.
-
Wash the organic layer once with water and once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
Materials:
-
Thymol
-
2-Chloro-N,N-diethylethylamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
Procedure:
-
In a round-bottom flask, combine thymol (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), and toluene.
-
Add 2-chloro-N,N-diethylethylamine hydrochloride (1.2 eq) and a small amount of water.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add more water to dissolve the salts.
-
Separate the organic layer. Extract the aqueous layer once with toluene.
-
Combine the organic layers and proceed with the washing, drying, and purification steps as described in Protocol 1 (steps 7-10).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Troubleshooting purification of tertiary amine compounds by column chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying tertiary amine compounds by column chromatography.
Troubleshooting Guide
Problem: My tertiary amine is sticking to the silica gel column and won't elute.
This is a common issue arising from the interaction between the basic tertiary amine and the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction can lead to irreversible adsorption and loss of the compound.
Solutions:
-
Addition of a Basic Modifier to the Mobile Phase:
-
Use of Pre-treated or "Deactivated" Silica Gel:
-
Employ an Alternative Stationary Phase:
-
Consider using a more inert stationary phase, such as:
-
Basic Alumina: Alumina is generally more basic than silica gel and can be a good alternative for the purification of basic compounds.[2]
-
Amine-functionalized Silica: This type of stationary phase has amine groups bonded to the silica surface, creating a more basic environment and minimizing interactions with basic analytes.[1][2]
-
Reversed-Phase (C18) Silica: For polar, ionizable compounds, reversed-phase chromatography with an alkaline mobile phase can be an effective purification strategy.[2]
-
-
Problem: My purified tertiary amine shows significant peak tailing in the chromatogram.
Peak tailing is often a consequence of the strong interaction between the basic amine and the acidic silica gel, leading to a non-ideal elution profile.[8][9]
Solutions:
-
Optimize the Concentration of the Basic Modifier:
-
Gradually increase the concentration of triethylamine or ammonia in your mobile phase and monitor the peak shape. Finding the optimal concentration can significantly reduce tailing.
-
-
Switch to a More Effective Basic Modifier:
-
If triethylamine is not effective, consider using a stronger base like ammonia, or other organic amines like pyridine.[2]
-
-
Utilize a Deactivated Column:
-
Packing the column with triethylamine-treated silica gel can provide a more homogeneous and less acidic surface, leading to more symmetrical peaks.[6]
-
-
Consider Reversed-Phase Chromatography:
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to purify tertiary amines on a standard silica gel column?
A1: The primary difficulty lies in the acid-base interaction between the basic tertiary amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This can lead to strong adsorption, resulting in poor recovery and peak tailing.
Q2: What are the most common additives used to improve the chromatography of tertiary amines?
A2: The most common additives are volatile bases that can be easily removed after purification. These include:
Q3: How do I choose between using an additive in the mobile phase and using deactivated silica gel?
A3:
-
Adding a modifier to the mobile phase is a quick and easy approach that can be tested with different concentrations to optimize the separation.
-
Using deactivated silica gel is often more effective for highly basic or sensitive amines as it provides a more consistently inert stationary phase.[6] It can also lead to more reproducible results.
Q4: Can I use other stationary phases besides silica gel?
A4: Yes, several alternatives can be more suitable for tertiary amine purification:
-
Basic Alumina: A good choice for basic compounds.[2]
-
Amine-functionalized Silica: Offers a basic surface that minimizes unwanted interactions.[1][2]
-
Reversed-Phase (C18) Silica: Particularly useful for polar amines when used with an appropriate buffered mobile phase.[2]
Q5: My tertiary amine contains another functional group. How does this affect the purification strategy?
A5: The presence of other functional groups can influence the choice of purification method. For instance, if your compound also contains an acidic functional group, it may exist as a zwitterion.[11] In such cases, ion-exchange chromatography or reversed-phase chromatography with careful pH control might be more appropriate than normal-phase chromatography on silica.[11]
Data Presentation
Table 1: Common Basic Additives for Tertiary Amine Purification
| Additive | Typical Concentration in Mobile Phase (v/v) | Common Solvent Systems | Notes |
| Triethylamine (TEA) | 0.1 - 2% | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Volatile and easily removed. Can sometimes cause a second solvent front.[4] |
| Ammonia (NH₃) | 1 - 2% of a 7N solution in Methanol | Dichloromethane/Methanol, Chloroform/Methanol[3][4] | A stronger base than TEA, can be more effective for highly basic amines. |
| Pyridine | 0.1 - 1% | Dichloromethane/Methanol | Also a volatile base, but with a stronger odor. |
Experimental Protocols
Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel
This protocol describes the preparation of silica gel treated with triethylamine to neutralize its acidic surface, making it suitable for the purification of basic compounds like tertiary amines.[6]
Materials:
-
Silica gel for column chromatography
-
Triethylamine (TEA)
-
Hexanes (or another non-polar solvent)
-
Beaker
-
Magnetic stir bar and stir plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a beaker, prepare a 1% (v/v) solution of triethylamine in hexanes.
-
Add the silica gel to the beaker to create a slurry. Use enough of the TEA/hexanes solution to fully wet the silica gel.
-
Stir the slurry for at least 1 hour using a magnetic stir plate.
-
Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.
-
Pour the silica gel slurry into the Büchner funnel and apply vacuum to remove the solvent.
-
Wash the silica gel in the funnel with fresh hexanes to remove any excess triethylamine.
-
Allow the silica gel to air-dry in the funnel under vacuum until it is a free-flowing powder.
-
The deactivated silica gel is now ready to be used for packing a chromatography column.
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting common issues in tertiary amine purification.
Caption: Mechanism of tertiary amine interaction with silica and the role of triethylamine.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. silicycle.com [silicycle.com]
- 6. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Williamson Ether Synthesis with Phenolic Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Williamson ether synthesis for phenolic substrates.
Troubleshooting Guide
Low or no yield of the desired ether product is a common issue. The following guide addresses specific problems you might encounter during your experiments.
dot
Caption: Troubleshooting Decision Tree for Low Yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the Williamson ether synthesis with phenols?
A1: The most frequent issues stem from non-optimal reaction conditions and the choice of reactants. Key factors include:
-
Inappropriate Base: The base may not be strong enough to fully deprotonate the phenol, or it might be too strong, promoting side reactions.
-
Poor Alkylating Agent: The reaction proceeds via an S\N2 mechanism, which is sensitive to steric hindrance.[1][2][3] Secondary and tertiary alkyl halides are prone to elimination reactions (E2), significantly reducing the ether yield.[3][4][5]
-
Suboptimal Solvent: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[2]
-
Reaction Temperature: Higher temperatures can favor elimination over substitution.[6]
Q2: How do I choose the right base for my phenolic substrate?
A2: The choice of base is critical. For phenols, which are more acidic than aliphatic alcohols, moderately strong bases are often sufficient.[7]
| Base | Strength | Common Applications & Considerations |
| Potassium Carbonate (K₂CO₃) | Mild | A common and effective choice for many phenolic substrates. Often used in polar aprotic solvents like DMF or acetonitrile.[1][8] |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Strong | Can be used, but the presence of water can be detrimental. Phase-transfer catalysis is often employed in industrial settings.[2][9] |
| Sodium Hydride (NaH) | Very Strong | A powerful, non-nucleophilic base that ensures complete deprotonation.[1][10] Requires anhydrous conditions as it reacts violently with water. |
| Cesium Carbonate (Cs₂CO₃) | Mild | Often gives higher yields than K₂CO₃, particularly for more challenging substrates.[8] |
Q3: Which solvent should I use for the reaction?
A3: Polar aprotic solvents are generally the best choice as they solvate the cation of the base but not the phenoxide anion, leaving it more nucleophilic.[2]
| Solvent | Type | Advantages |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvent for dissolving a wide range of reactants; high boiling point.[2] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Good solvent with a lower boiling point than DMF, making it easier to remove.[2][9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly polar, can accelerate S\N2 reactions.[1][11] |
| Acetone | Polar Aprotic | A less common but viable option for some reactions. |
Q4: My reaction is producing a significant amount of an alkene byproduct. How can I prevent this?
A4: Alkene formation is due to a competing E2 elimination reaction. This is more prevalent with sterically hindered alkyl halides.[3][4] To minimize this:
-
Use a Primary Alkyl Halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides.[1][2][12]
-
Optimize the Leaving Group: A better leaving group (I > Br > Cl) can enhance the rate of the desired S\N2 reaction.[1][13]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor ether formation.[6]
Q5: I am observing C-alkylation of my phenol instead of O-alkylation. What causes this and how can I avoid it?
A5: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2] C-alkylation is a potential side reaction.[5] Factors that can influence the O- vs. C-alkylation ratio include the solvent, the counter-ion of the base, and the presence of phase-transfer catalysts. To favor O-alkylation, using polar aprotic solvents is generally recommended.
Experimental Protocols
General Protocol for the Synthesis of an Aryl Ether using Potassium Carbonate
This protocol is a general guideline and may require optimization for specific substrates.
dot
Caption: General Experimental Workflow.
Procedure:
-
To a solution of the phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add the alkyl halide (1.1-1.5 eq).[8]
-
Add potassium carbonate (2.0-3.0 eq).
-
Heat the mixture to a temperature between 50-100 °C and stir vigorously.[2][9] The optimal temperature will depend on the reactivity of the substrates.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 1-8 hours).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction Mechanism and Side Reactions
The Williamson ether synthesis proceeds through an S\N2 mechanism. For phenolic substrates, side reactions such as E2 elimination and C-alkylation can occur.
dot
Caption: Reaction Mechanism and Side Reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. jk-sci.com [jk-sci.com]
- 6. brainly.com [brainly.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. byjus.com [byjus.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. francis-press.com [francis-press.com]
Stabilizing 2-Thymoloxytriethylamine for long-term storage and experimentation.
Disclaimer: The following information is provided for a hypothetical compound, "2-Thymoloxytriethylamine," for which no public data exists. The content is based on general chemical principles of its functional groups (tertiary amine, ether, and thymol moiety) and should not be considered as experimentally verified data for this specific molecule. Researchers should always conduct their own stability studies for any new chemical entity.
Frequently Asked Questions (FAQs) for Long-Term Storage and Experimentation
Q1: What are the primary degradation pathways for aryloxy-triethylamine compounds like this compound?
Based on the functional groups present, the primary anticipated degradation pathways are:
-
Oxidation of the Tertiary Amine: The triethylamine moiety is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for tertiary amines.
-
Dealkylation of the Tertiary Amine: The ethyl groups on the nitrogen atom can be cleaved, leading to the formation of secondary and primary amines, as well as corresponding aldehydes.
-
Ether Bond Cleavage: The ether linkage between the thymol and the ethylamine chain is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common than for esters.
-
Oxidation of the Thymol Moiety: The aromatic ring of the thymol group, being electron-rich, can be prone to oxidation, potentially leading to the formation of quinone-like structures or ring-opening products under oxidative stress.
Q2: What are the optimal storage conditions for long-term stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures (2-8 °C or frozen at -20 °C) are recommended to slow down the rate of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the tertiary amine and the thymol ring.
-
Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.
-
Moisture: Store in a tightly sealed container in a desiccated environment to prevent hydrolysis, especially if acidic or basic impurities are present.
Q3: I am observing a color change in my sample over time. What could be the cause?
A color change, such as yellowing or browning, is often an indication of degradation. This could be due to:
-
Oxidation: Oxidation of the phenolic thymol moiety can form colored quinone-type byproducts.
-
Polymerization: Small amounts of degradation products could potentially initiate polymerization reactions, leading to colored polymeric materials.
If a color change is observed, it is recommended to re-analyze the purity of the sample before use.
Q4: My compound is showing poor solubility in my aqueous experimental buffer. What can I do?
The triethylamine group should impart some aqueous solubility, especially at acidic pH where it will be protonated. However, the bulky thymol group may limit solubility. If you encounter solubility issues:
-
Adjust pH: Lowering the pH of the buffer will protonate the tertiary amine, increasing its aqueous solubility.
-
Use a Co-solvent: Small amounts of a water-miscible organic solvent (e.g., DMSO, ethanol) can be used to aid dissolution. However, ensure the co-solvent is compatible with your experimental system and does not accelerate compound degradation.
Troubleshooting Guide for Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation | Re-analyze the purity of the stock solution. Prepare fresh solutions for each experiment. Review storage conditions. |
| Precipitate formation in solution | Poor solubility or degradation | Check the pH of the solution. Consider using a co-solvent. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of activity in biological assays | Formation of inactive degradants | Perform a forced degradation study to identify potential degradants and assess their activity. Use freshly prepared solutions. |
| Unexpected peaks in HPLC analysis | Degradation products or impurities | Conduct a forced degradation study to generate and identify potential degradation products. Use a stability-indicating HPLC method. |
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound under various stress conditions to illustrate how such data would be presented.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradant(s) (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 5% | Ether cleavage product |
| 0.1 M NaOH | 24 hours | 60 °C | 2% | Minor unidentified polar degradants |
| 3% H₂O₂ | 24 hours | Room Temp | 15% | N-oxide, Thymol oxidation products |
| Heat | 7 days | 80 °C | 8% | Dealkylation products |
| Light (ICH Q1B) | 10 days | Room Temp | 3% | Minor unidentified degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80 °C for 7 days.
-
Photolytic Degradation: Expose a solution of the compound to light conditions as specified in ICH guideline Q1B.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm (based on thymol chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Minimizing side product formation in the synthesis of thymol ethers.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of thymol ethers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of thymol ethers, a reaction most commonly achieved through the Williamson ether synthesis.
1. Low Yield of the Desired Thymol Ether
-
Question: I am getting a very low yield of my desired thymol ether. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Williamson ether synthesis of thymol can stem from several factors. The reaction is an SN2 type, meaning it is sensitive to steric hindrance and reaction conditions.[1] Here are the primary aspects to investigate:
-
Sub-optimal Reaction Time and Temperature: The reaction may not have proceeded to completion. Williamson ether syntheses can require refluxing for 1 to 8 hours at temperatures ranging from 50 to 100 °C.[2] Insufficient time or temperature will result in a low yield. Conversely, excessively high temperatures can promote side reactions.
-
Choice of Alkyl Halide: The reaction works best with primary alkyl halides. Secondary alkyl halides will lead to a mixture of substitution (ether) and elimination (alkene) products, significantly lowering the ether yield. Tertiary alkyl halides will almost exclusively yield the elimination product.[1][3]
-
Base Strength and Concentration: The base is crucial for deprotonating the phenolic hydroxyl group of thymol to form the nucleophilic thymolate anion. If the base is not strong enough or used in insufficient quantity, the concentration of the thymolate will be low, leading to a slow and inefficient reaction.
-
Solvent Choice: The solvent plays a critical role in the reaction rate. Polar aprotic solvents are generally preferred.
-
2. Formation of an Unexpected Isomeric Byproduct (C-Alkylation)
-
Question: I have isolated a significant amount of a byproduct with the same mass as my expected thymol ether, but with different spectroscopic characteristics. What is this byproduct and how can I prevent its formation?
-
Answer: The most common isomeric byproduct in the alkylation of phenols like thymol is the C-alkylated product. The thymolate anion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions relative to the hydroxyl group.[2] The formation of C-alkylated byproducts is a frequent cause of reduced yields and complex purification.
The key to minimizing C-alkylation lies in the choice of solvent:
-
Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the oxygen atom of the thymolate anion. This solvation "shields" the oxygen, making it less nucleophilic and favoring the attack from the electron-rich aromatic ring, which leads to C-alkylation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents do not form hydrogen bonds with the thymolate oxygen. This leaves the oxygen atom more "naked" and nucleophilic, thus promoting the desired O-alkylation.[2]
To suppress the formation of C-alkylated side products, it is highly recommended to use a polar aprotic solvent.
-
3. Reaction Stalls or Fails to Initiate
-
Question: My reaction does not seem to be progressing, and I am recovering mostly unreacted thymol. What could be the issue?
-
Answer: If the reaction fails to initiate, consider the following:
-
Ineffective Deprotonation: As mentioned, the phenolic proton of thymol must be removed to form the thymolate anion. Ensure that your base is sufficiently strong and anhydrous if required. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).
-
Poorly Reactive Alkylating Agent: While primary alkyl halides are preferred, the nature of the leaving group is also important. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3] If you are using a less reactive alkyl halide, such as an alkyl chloride, the reaction rate can be significantly improved by adding a catalytic amount of a soluble iodide salt (e.g., sodium iodide or potassium iodide). This facilitates a Finkelstein-type reaction, converting the alkyl chloride in-situ to the more reactive alkyl iodide.[1]
-
Presence of Water: Moisture can be detrimental to the reaction, as it can consume the base and protonate the thymolate anion, reverting it to the less reactive thymol. Ensure that your glassware is dry and use anhydrous solvents, especially when working with highly reactive bases like sodium hydride.
-
4. Difficulty in Separating the Product from Byproducts
-
Question: I am having trouble purifying my thymol ether. The C-alkylated byproduct is very close in polarity to my desired product. What purification strategies can I use?
-
Answer: Separating the O-alkylated thymol ether from the C-alkylated byproduct can be challenging due to their similar molecular weights and often similar polarities.
-
Thin-Layer Chromatography (TLC): First, optimize your TLC conditions to achieve good separation between your product and the byproduct. You can visualize the spots using a UV lamp, and also with a stain that is specific for phenols, such as ferric chloride or p-anisaldehyde.[4] The C-alkylated product, being a phenol, will give a positive result with these stains, while the desired ether product will not. This will help you to identify the different spots on your TLC plate.
-
Column Chromatography: Once you have a good solvent system from your TLC analysis, you can perform column chromatography for separation. Given the often subtle differences in polarity, a long column with a slow and careful elution may be necessary.
-
Extraction: If there is unreacted thymol, it can be removed by washing the organic layer with an aqueous base solution (e.g., 5% NaOH). The thymol will be deprotonated and dissolve in the aqueous layer, while the ether product remains in the organic layer. Note that the C-alkylated product is also phenolic and will also be extracted into the aqueous layer under these conditions.
-
Frequently Asked Questions (FAQs)
-
What is the best type of alkylating agent to use?
-
Primary alkyl halides (R-CH₂-X) or methyl halides are strongly recommended to maximize the yield of the SN2 reaction and avoid the competing E2 elimination reaction.[3]
-
-
Can I use a secondary alkyl halide?
-
You can, but expect a lower yield of the ether. You will likely get a mixture of the ether (SN2 product) and an alkene (E2 product).[3]
-
-
What is Phase Transfer Catalysis (PTC) and should I use it?
-
Phase Transfer Catalysis is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), carries the nucleophile (thymolate anion) from the aqueous phase into the organic phase where the alkyl halide is, thereby accelerating the reaction.[5] PTC is particularly useful in industrial settings and can allow for the use of milder reaction conditions and less expensive bases like NaOH or K₂CO₃.[6]
-
-
How does microwave-assisted synthesis compare to conventional heating?
-
Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields. For the Williamson ether synthesis, reaction times have been shown to decrease from hours to minutes, with a corresponding increase in yield.[2]
-
Data Presentation
The choice of reaction conditions significantly impacts the yield and selectivity of thymol ether synthesis. The following tables summarize the expected outcomes based on different parameters.
Table 1: Effect of Solvent on O- vs. C-Alkylation of Phenolates
| Solvent Type | Predominant Product | Rationale | Example Solvents |
| Polar Aprotic | O-Alkylated (Ether) | Does not solvate the oxygen anion, leaving it more nucleophilic. | DMF, DMSO, Acetonitrile |
| Polar Protic | C-Alkylated (Phenol) | Solvates the oxygen anion via hydrogen bonding, reducing its nucleophilicity and favoring ring attack. | Water, Ethanol, Methanol |
Table 2: Influence of Reaction Parameters on Product Yield in Williamson Ether Synthesis of a Phenolic Compound
| Parameter | Condition A | Yield A | Condition B | Yield B | Rationale for Difference |
| Base | K₃PO₄ | 69% | K₂CO₃ | 91% | The choice of base affects the equilibrium concentration of the nucleophilic phenoxide. For this particular system, K₂CO₃ proved to be more effective. |
| Solvent | Toluene | 62% | DMSO | 90% | DMSO is a polar aprotic solvent that effectively solvates the cation but not the anion, leading to a more reactive "naked" nucleophile and a faster reaction rate compared to the less polar toluene. |
| Heating Method | Conventional Reflux (1.5+ hours) | 6-29% | Microwave (10 min at 130 °C) | 20-55% | Microwave heating can lead to rapid and uniform heating, significantly reducing reaction times and often improving yields by minimizing the formation of degradation byproducts.[2] |
| Reactant Ratio | m-cresol:IPA (1:1) | Low | m-cresol:IPA (5:1) | High | An excess of the phenol can favor the formation of the C-alkylated product over the O-alkylated product, especially at higher temperatures. |
Note: Yields are illustrative and can vary based on the specific substrates and precise reaction conditions. Data for Base and Solvent comparison is adapted from a study on benzyl ethyl ether synthesis.
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of a Thymol Ether
This protocol describes a general procedure for the synthesis of a thymol ether using a primary alkyl bromide.
-
Deprotonation of Thymol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thymol (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium thymolate salt.
-
-
Alkylation:
-
To the stirred suspension, add the primary alkyl bromide (1.1-1.2 eq.) dropwise.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the disappearance of thymol on the TLC plate), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Protocol 2: Thymol Ether Synthesis using Phase Transfer Catalysis (PTC)
This protocol is suitable for reactions where the reactants are in two different phases.
-
Reaction Setup:
-
To a round-bottom flask, add thymol (1.0 eq.), the primary alkyl halide (1.1-1.5 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.).
-
Add an organic solvent such as toluene or dichloromethane.
-
Add an aqueous solution of a base, such as 50% NaOH.
-
-
Reaction:
-
Stir the biphasic mixture vigorously at a temperature between 50-70 °C for 2-8 hours. Vigorous stirring is essential to ensure a large surface area between the two phases for the catalyst to work effectively.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography as described in Protocol 1.
-
Visualizations
Diagram 1: Williamson Ether Synthesis of Thymol
Caption: Mechanism of Thymol Ether Synthesis.
Diagram 2: O-Alkylation vs. C-Alkylation
Caption: Competing Reaction Pathways.
Diagram 3: Troubleshooting Workflow
Caption: Troubleshooting Logic Flowchart.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Complex NMR Landscape of 2-Thymoloxytriethylamine: A Technical Guide
Technical Support Center
For researchers, scientists, and professionals in drug development, deciphering the nuclear magnetic resonance (NMR) spectra of complex molecules like 2-Thymoloxytriethylamine is a critical step in structural elucidation and quality control. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the NMR analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of the ¹H NMR spectrum of this compound so complex?
A1: The aromatic region is complex due to the presence of three distinct aromatic protons on the thymol ring. Their signals are influenced by both through-bond (scalar) coupling and potentially through-space (NOE) interactions. The substitution pattern of the ring, with an isopropyl group, a methyl group, and the oxygen of the ether linkage, results in different electronic environments for each aromatic proton, leading to distinct chemical shifts. Furthermore, these protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors. Overlapping signals are common, and higher field NMR instruments may be necessary for complete resolution.[1][2]
Q2: I am observing unexpected peak broadening in my spectrum. What are the possible causes?
A2: Peak broadening in the NMR spectrum of this compound can arise from several factors:
-
Chemical Exchange: The triethylamine moiety can undergo conformational exchange, which, if occurring on the NMR timescale, can lead to broadened signals, particularly for the ethyl group protons.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Sample Viscosity: A highly concentrated sample can be viscous, leading to shorter relaxation times and broader peaks.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in poor resolution and broad peaks.
Q3: How can I confirm the assignment of the methylene protons adjacent to the ether oxygen and the nitrogen atom?
A3: These two methylene groups (-O-CH₂- and -N-CH₂-) are chemically distinct and will have different chemical shifts. The methylene group attached to the oxygen (-O-CH₂-) is expected to be further downfield (at a higher ppm value) due to the strong deshielding effect of the electronegative oxygen atom.[2] Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can definitively confirm these assignments by correlating the protons to their directly attached carbons and to carbons two or three bonds away, respectively.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Overlapping signals in the aromatic region | Insufficient magnetic field strength. | Re-run the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion. |
| Inappropriate solvent choice. | Change the NMR solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) and may resolve overlapping signals. | |
| Difficulty in assigning quaternary carbons in the ¹³C NMR spectrum | Quaternary carbons often have long relaxation times and can be difficult to observe in standard ¹³C NMR experiments. | Use a longer relaxation delay (d1) in your acquisition parameters or employ a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which can help distinguish between CH, CH₂, and CH₃ groups, and by inference, identify the quaternary carbons. |
| Presence of a broad singlet that disappears upon D₂O shake | This signal likely corresponds to an exchangeable proton, such as residual water in the sample or the N-H proton of a protonated amine impurity. | The disappearance upon addition of D₂O confirms the presence of an exchangeable proton. |
| Inaccurate integration of peaks | Poor phasing of the spectrum. | Carefully re-phase the spectrum to ensure all peaks have a symmetrical, upright shape before integration. |
| Overlapping peaks. | Use deconvolution software to fit and integrate individual peaks within a crowded region. |
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These values are estimated based on the analysis of its constituent fragments (thymol and triethylamine) and known substituent effects for similar ether compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Aromatic) | 6.6 - 6.8 | d | ~2.0 (meta) |
| H-4 (Aromatic) | 6.8 - 7.0 | dd | ~8.0 (ortho), ~2.0 (meta) |
| H-3 (Aromatic) | 7.0 - 7.2 | d | ~8.0 (ortho) |
| O-CH₂ | 4.0 - 4.2 | t | ~6.0 |
| N-CH₂ (ethyl) | 2.8 - 3.0 | t | ~6.0 |
| CH (isopropyl) | 3.1 - 3.3 | septet | ~7.0 |
| N-CH₂ (ethyl) | 2.6 - 2.8 | q | ~7.2 |
| CH₃ (thymol ring) | 2.2 - 2.4 | s | - |
| CH₃ (isopropyl) | 1.2 - 1.4 | d | ~7.0 |
| CH₃ (ethyl) | 1.0 - 1.2 | t | ~7.2 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-O) | 155 - 158 |
| C-2 (C-CH(CH₃)₂) | 135 - 138 |
| C-5 (C-CH₃) | 128 - 131 |
| C-3 | 125 - 127 |
| C-4 | 121 - 123 |
| C-6 | 115 - 117 |
| O-CH₂ | 67 - 70 |
| N-CH₂ (ethyl) | 52 - 55 |
| N-CH₂ (ethyl) | 47 - 50 |
| CH (isopropyl) | 26 - 28 |
| CH₃ (thymol ring) | 20 - 22 |
| CH₃ (isopropyl) | 22 - 24 |
| CH₃ (ethyl) | 11 - 13 |
Experimental Protocols
Standard ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse (zg30).
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
Spectral width: 0-12 ppm.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate all peaks.
-
DEPT-135 Experiment for ¹³C NMR:
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of CDCl₃.
-
Instrument Setup:
-
Use a 125 MHz (or higher) NMR spectrometer.
-
Lock and shim as for ¹H NMR.
-
-
Acquisition Parameters:
-
Pulse sequence: DEPT-135.
-
Number of scans: 1024-4096 (or more for dilute samples).
-
Relaxation delay (d1): 2 seconds.
-
Spectral width: 0-160 ppm.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
Visualizing NMR Interpretation Logic
The following diagrams illustrate the logical workflows for interpreting NMR data of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing
Welcome to the technical support center for antimicrobial susceptibility testing (AST). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent AST results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guides
Inconsistent results in AST can arise from a variety of factors throughout the experimental workflow. This section provides a systematic approach to troubleshooting, from initial media preparation to final result interpretation.
Issue 1: Unexpected or Inconsistent Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
| Inoculum Density | Zones are too large or too small; confluent growth is not achieved.[1] | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[1][2] Prepare a fresh standard if it is more than 6 months old.[3] Use a calibrated photometric device or visually compare against a Wickerham card.[1] | CLSI, EUCAST[4][5] |
| Media Quality | Variation in zone sizes between batches of Mueller-Hinton Agar (MHA). | Use MHA from a reputable commercial supplier. Check the pH of each new batch (should be 7.2-7.4).[3] Ensure the agar depth is uniform (4 mm).[3] | CLSI, EUCAST[4][5] |
| Antimicrobial Disks | Smaller than expected zones of inhibition. | Check the expiration date of the disks. Store disks at the recommended temperature (-20°C or as per manufacturer instructions) and allow them to come to room temperature before use.[3] | CLSI, EUCAST[4][6][5] |
| Incubation Conditions | Inconsistent results across different experiments. | Incubate plates at 35°C ± 2°C for 16-20 hours.[1][7][8] Ensure the incubator has stable temperature and appropriate atmospheric conditions (e.g., CO2 for fastidious organisms).[3] | CLSI, EUCAST[4][6][5] |
| Disk Placement | Overlapping zones or irregular zone shapes. | Place disks at least 24 mm apart and not too close to the edge of the plate.[1][8] Apply disks firmly to ensure complete contact with the agar.[1][9] | CLSI, EUCAST[4][6][5] |
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Values in Broth Microdilution Assays
Possible Causes and Solutions:
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
| Inoculum Preparation | MIC values are consistently higher or lower than expected. | Standardize the inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL).[10] Inaccurate inoculum concentration is a major source of error.[10][11] | CLSI, EUCAST[4][5] |
| Media Composition | MIC values vary with different lots of cation-adjusted Mueller-Hinton Broth (CAMHB). | Use commercially prepared and quality-controlled CAMHB. The concentration of divalent cations (Ca2+ and Mg2+) can significantly affect the activity of some antimicrobials.[12] | CLSI, EUCAST[4][6][5] |
| Antimicrobial Agent | Precipitation or cloudiness in wells, leading to difficulty in reading results. | Ensure the antimicrobial agent is fully dissolved in the appropriate solvent before dilution. Some compounds may require specific solvents like DMSO. | CLSI, EUCAST[4][6][5] |
| Reading and Interpretation | Difficulty in determining the endpoint of inhibition. | Read plates against a dark, non-reflecting background. The MIC is the lowest concentration with no visible growth.[13] For some organism-drug combinations, trailing endpoints may occur; follow specific guidelines for interpretation. | CLSI, EUCAST[4][6][5] |
| Quality Control | QC strain MICs are out of the acceptable range. | Test QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) with each batch of tests.[3] If QC results are out of range, investigate all potential sources of error before reporting patient results.[14] | CLSI, EUCAST[4][6][5][14] |
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
Objective: To determine the susceptibility of a bacterial isolate to a panel of antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Antimicrobial disks
-
Sterile cotton swabs
-
0.85% sterile saline or Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Bacterial culture (18-24 hour old colonies)
-
Incubator at 35°C ± 2°C
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[1][8]
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[1][8]
-
-
Application of Antimicrobial Disks:
-
Incubation:
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zones of inhibition in millimeters using a ruler or caliper.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the interpretive charts provided by CLSI or EUCAST.[16]
-
Protocol 2: Broth Microdilution MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antimicrobial agent stock solution
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Multichannel pipette
-
Incubator at 35°C ± 2°C
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[13]
-
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent AST results.
Caption: The experimental workflow for the Kirby-Bauer disk diffusion test.
Frequently Asked Questions (FAQs)
Q1: My quality control (QC) strain is showing results that are out of the acceptable range. What should I do?
A1: If your QC strain results fall outside the acceptable range, do not report any patient/experimental results.[14] First, repeat the test with the same QC strain. If the results are still out of range, investigate the following:
-
QC Strain Viability and Purity: Ensure your QC strain has been subcultured the correct number of times and is not contaminated.[14]
-
Reagents and Media: Check the expiration dates and storage conditions of your antimicrobial disks and Mueller-Hinton agar.[3]
-
Inoculum Preparation: Verify that the inoculum density was correctly standardized.
-
Incubation Conditions: Confirm the incubator temperature is within the specified range.
-
Technique: Review your procedure for any deviations from the standard protocol.
If the issue persists after checking these factors, use a new lot of media or disks and a fresh subculture of the QC strain.
Q2: I am observing "hazy" growth within the zone of inhibition. How should I interpret this?
A2: Hazy growth or the presence of microcolonies within a zone of inhibition can be challenging to interpret. This can sometimes be due to the specific antibiotic being tested (e.g., sulfonamides and trimethoprim). For these agents, slight growth is often ignored, and the measurement is taken at the edge of heavy growth. However, it can also indicate a mixed culture or the presence of resistant subpopulations. It is recommended to:
-
Check the purity of your inoculum by subculturing it onto a fresh plate.
-
Repeat the test, paying close attention to inoculum preparation and plate streaking.
-
Consult the specific guidelines from CLSI or EUCAST for the particular antimicrobial and organism you are testing, as they may provide specific instructions for reading such results.
Q3: Can I use a different type of agar if I don't have Mueller-Hinton Agar (MHA)?
A3: No, for standardized antimicrobial susceptibility testing by disk diffusion, Mueller-Hinton Agar is the recommended medium.[2][3] The use of other media can significantly affect the results due to differences in nutrient content, pH, and the presence of inhibitors, which can alter bacterial growth rates and the diffusion of antimicrobial agents.[17][18] Using a non-standardized medium will lead to unreliable and non-reproducible results.
Q4: My MIC results for a specific antibiotic are consistently one dilution higher than expected for my QC strain. What could be the cause?
A4: A consistent one-dilution shift in MIC values can be due to several subtle factors:
-
Inoculum Density: A slightly heavier inoculum than recommended can lead to higher MICs.[11]
-
Antimicrobial Potency: If the antimicrobial stock solution has degraded slightly, it will result in higher apparent MICs. Prepare a fresh stock solution.
-
Incubation Time: While the standard is 16-20 hours, shorter incubation times can sometimes lead to lower MICs and longer times to higher MICs, especially for slow-growing organisms.[11]
-
Reading Subjectivity: Ensure consistent reading of endpoints, especially if there is trailing growth.
If the problem persists, it is advisable to test a new lot of the antimicrobial and/or microtiter plates.
Q5: What is the "inoculum effect" and how can I minimize it?
A5: The inoculum effect refers to the observation that the MIC of an antimicrobial agent can increase with a higher bacterial inoculum density.[10][11] This can be a significant source of variability in AST results. To minimize the inoculum effect:
-
Strictly adhere to standardized inoculum preparation protocols. Use a 0.5 McFarland standard for disk diffusion and the recommended CFU/mL for broth microdilution.
-
Ensure the inoculum is used within 15 minutes of preparation to prevent changes in bacterial density.[8]
-
For broth microdilution, ensure proper mixing of the inoculum before dispensing it into the wells to avoid clumps of bacteria.
By carefully controlling the inoculum size, you can improve the reproducibility and accuracy of your AST results.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. gcsmc.org [gcsmc.org]
- 4. idmic.net [idmic.net]
- 5. ESCMID: EUCAST [escmid.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. Improving Turnaround Times for Routine Antimicrobial Sensitivity Testing Following European Committee on Antimicrobial Susceptibility Testing Methodology in Patients with Bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. qlinea.com [qlinea.com]
- 11. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. bsac.org.uk [bsac.org.uk]
- 15. apec.org [apec.org]
- 16. youtube.com [youtube.com]
- 17. The effect of media on antimicrobial susceptibility testing of Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Mitigating Variability in In Vitro Cell Viability Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their protocols for in vitro cell viability assays and reduce experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cell viability assays.
Q1: What are the most common sources of variability in cell viability assays?
Variability in cell viability assays can stem from several factors throughout the experimental workflow. Key sources include:
-
Cell Culture Conditions: Inconsistent cell passage numbers, over-confluency of stock cultures, and fluctuations in incubator temperature and CO2 levels can all impact cellular metabolism and health, leading to variable results.[1][2][3]
-
Cell Seeding: Uneven cell distribution in multi-well plates is a major contributor to variability.[4][5] This can be caused by improper mixing of the cell suspension, cell clumping, or temperature gradients across the plate.[4][6][7]
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to increased evaporation, leading to changes in media concentration and affecting cell growth.[7][8][9][10]
-
Reagent Handling: Improper storage, repeated freeze-thaw cycles, or incorrect preparation of assay reagents can compromise their activity.[11][12]
-
Incubation Times: Both the incubation time with the test compound and the incubation time with the assay reagent are critical parameters that need to be optimized and kept consistent.[13][14]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant well-to-well variability.[15]
Q2: My absorbance/luminescence signal is very low. What could be the cause?
Low signal intensity can be frustrating and may be caused by several factors:
-
Insufficient Cell Number: The number of viable cells may be too low to generate a strong signal. It is crucial to optimize the initial cell seeding density for your specific cell type and assay.[1][12][16]
-
Suboptimal Incubation Time: The incubation period with the assay reagent may be too short for sufficient conversion to the colored/luminescent product.[16]
-
Reagent Issues: The assay reagent may be expired, improperly prepared, or have lost activity due to improper storage.
-
Cellular Metabolism: The metabolic activity of your cells might be low, leading to reduced conversion of the substrate. This can be influenced by culture conditions or the specific cell type.[13]
Q3: I'm observing high background signal in my no-cell control wells. What should I do?
High background can mask the true signal from your cells. Here are some potential causes and solutions:
-
Reagent Contamination: The assay reagents or culture medium may be contaminated with bacteria or yeast, which can metabolize the substrate.[3] Ensure all solutions are sterile.
-
Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings in colorimetric assays. It is recommended to use phenol red-free medium if you suspect interference.
-
Spontaneous Reagent Reduction: Some compounds can directly reduce the assay substrate, leading to a false-positive signal.[13] To test for this, incubate the compound with the assay reagent in cell-free media.
-
Light Exposure: Extended exposure of tetrazolium salts (like MTT and XTT) to direct light can cause spontaneous reduction.[13] Protect your plates and reagents from light.
Q4: How can I reduce the "edge effect" in my 96-well plates?
The "edge effect" is a common problem where cells in the outer wells of a plate behave differently than those in the inner wells, primarily due to evaporation.[8][10] Here are some strategies to minimize it:
-
Don't Use the Outer Wells: The simplest approach is to not use the perimeter wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[10]
-
Proper Incubation: Ensure the incubator has adequate humidity. Avoid stacking plates, as this can create temperature and humidity gradients.[6][17]
-
Plate Sealing: Use sealing films or breathable tapes to minimize evaporation.[9]
-
Pre-incubation at Room Temperature: Allowing the plate to sit at room temperature for 15-60 minutes before placing it in the incubator can help reduce thermal gradients that contribute to uneven cell settling.[6]
Experimental Protocols
Detailed methodologies for common cell viability assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate and incubate with your test compound for the desired duration.
-
Prepare the MTT solution at 5 mg/mL in sterile PBS.
-
Carefully remove the culture medium from the wells. For adherent cells, aspirate the media gently.
-
Add 10 µL of the MTT stock solution to each well containing 100 µL of fresh, serum-free medium.[18]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[13]
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[18]
-
Incubate the plate for an additional 4 hours at 37°C or overnight in a humidified atmosphere.[18]
-
Mix gently by pipetting to ensure complete solubilization.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[19]
Protocol:
-
Seed cells in a 96-well plate and treat with your test compound.
-
Thaw the XTT reagent and electron-coupling reagent at 37°C.[19]
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron-coupling reagent.[12][19]
-
Add 50 µL of the XTT working solution to each well containing 100 µL of culture medium.[19]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[11][20]
-
Gently tap the plate to ensure the dye is mixed.
-
Measure the absorbance at a wavelength between 450 and 500 nm. A reference wavelength between 630 and 690 nm can be used for background correction.[19][20]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[21]
Protocol:
-
Seed cells in an opaque-walled multi-well plate and treat with your test compound.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[22]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[22]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[22]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
Measure the luminescence using a luminometer.
Data Presentation
Table 1: Recommended Seeding Densities and Wavelengths for Common Cell Viability Assays
| Assay | Typical Seeding Density (cells/well in 96-well plate) | Primary Wavelength (nm) | Reference Wavelength (nm) |
| MTT | 1 x 10³ – 1 x 10⁵[18] | 550 - 600 | >650 |
| XTT | 1 x 10³ – 1 x 10⁵[11] | 450 - 500[19] | 630 - 690[20] |
| CellTiter-Glo® | As low as 10 cells, dependent on cell type[23] | N/A (Luminescence) | N/A |
Visualizations
Experimental Workflow for a Typical Cell Viability Assay
Caption: A generalized workflow for performing an in vitro cell viability assay.
Troubleshooting Decision Tree for High Variability
References
- 1. biocompare.com [biocompare.com]
- 2. susupport.com [susupport.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. usascientific.com [usascientific.com]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 10. scipro.com [scipro.com]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 17. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 20. reprocell.com [reprocell.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 22. ch.promega.com [ch.promega.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Hydrophobic Thymol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of hydrophobic thymol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of hydrophobic thymol derivatives?
Hydrophobic thymol derivatives exhibit poor aqueous solubility, which is a major obstacle to their effective oral delivery.[1][2][3] This low solubility limits their dissolution in gastrointestinal fluids, leading to low absorption and reduced bioavailability.[1] Consequently, higher doses may be required to achieve a therapeutic effect, which can increase the risk of dose-dependent toxicity, primarily affecting the liver and kidneys.[4][5]
Q2: What are the most common strategies to enhance the bioavailability of hydrophobic thymol derivatives?
Several formulation strategies can be employed to overcome the poor water solubility of thymol and its derivatives. The most widely investigated approaches include:
-
Nano-based Drug Delivery Systems (NDDS): Encapsulating thymol derivatives into nanocarriers can significantly improve their solubility, stability, and bioavailability.[1][2][3][6] Common NDDS include:
-
Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants.[7][8][9][10]
-
Nanostructured Lipid Carriers (NLCs): These are a second generation of lipid nanoparticles that offer increased stability and high drug-loading capacity.[1][11][12][13]
-
Polymeric Nanoparticles: These systems can provide biocompatibility, high drug-loading, and sustained drug release.[1][3]
-
-
Solid Dispersions: This technique involves dispersing one or more active ingredients in an inert, hydrophilic carrier or matrix in a solid state.[14][15][16][17][18] This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.[15][17]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules like thymol within their hydrophobic cavity, forming inclusion complexes with increased water solubility.[19]
Q3: How can I select the most appropriate bioavailability enhancement strategy for my specific thymol derivative?
The choice of strategy depends on several factors, including the physicochemical properties of the specific thymol derivative, the desired release profile, and the intended application. For instance, NLCs are particularly suitable for dermal applications due to their ability to improve skin permeability.[12][20] For oral delivery, gastro-resistant self-emulsifying pellets can be designed to control the release in the intestine.[21]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
Possible Causes:
-
Poor affinity of the drug for the carrier matrix: The hydrophobic nature of the thymol derivative may not be perfectly compatible with the chosen lipid or polymer.
-
Drug expulsion during formulation: This can occur, particularly in solid lipid nanoparticles (SLNs), due to the crystalline structure of the lipid matrix. NLCs, which incorporate liquid lipids, can mitigate this issue.[13]
-
Suboptimal formulation parameters: The ratio of drug to carrier, surfactant concentration, and homogenization speed can all impact encapsulation efficiency.
Troubleshooting Steps:
-
Optimize the Carrier System:
-
If using SLNs, consider switching to NLCs to increase the loading capacity by creating a less-ordered lipid matrix.[13]
-
For polymeric nanoparticles, experiment with different polymers that have a higher affinity for your thymol derivative.
-
-
Adjust Formulation Ratios: Systematically vary the drug-to-lipid/polymer ratio to find the optimal loading concentration.
-
Screen Different Surfactants: The type and concentration of the surfactant are critical for nanoparticle stability and drug encapsulation.
-
Modify the Preparation Method: For nanoemulsions, optimizing the sonication time can lead to smaller and more stable droplets.[7] For solid dispersions prepared by the fusion method, rapid cooling can help to obtain an amorphous solid dispersion and prevent drug crystallization.[15]
Issue 2: Inconsistent or Poor In Vitro Dissolution Results
Possible Causes:
-
Inappropriate dissolution medium: The pH and composition of the medium should be relevant to the physiological conditions of the intended site of absorption.[22]
-
Non-sink conditions: If the concentration of the dissolved drug approaches its saturation solubility in the dissolution medium, the dissolution rate will be artificially slowed.[22]
-
Drug-filter interactions: The filter used to separate undissolved particles can adsorb the hydrophobic drug, leading to inaccurate measurements.[23]
-
Poor wettability of the formulation: For solid dispersions, the hydrophobic drug may not be adequately wetted by the dissolution medium.
Troubleshooting Steps:
-
Select a Biorelevant Dissolution Medium: For oral formulations, consider using simulated gastric and intestinal fluids.
-
Ensure Sink Conditions: The volume of the dissolution medium should be at least three times the volume required to form a saturated solution of the drug.[22] If necessary, surfactants can be added to the medium to increase the solubility of hydrophobic drugs.[24]
-
Validate the Filtration Method: Test different filter materials (e.g., hydrophilic vs. hydrophobic) to identify one that does not interact with your thymol derivative.[23]
-
Improve Wettability: For solid dispersions, incorporating a hydrophilic carrier can enhance the wettability of the drug particles.[14]
Issue 3: Low Permeability in Caco-2 Cell Assays
Possible Causes:
-
Poor monolayer integrity: The Caco-2 cell monolayer may not have formed a complete and tight barrier.
-
Efflux transporter activity: Caco-2 cells express efflux transporters that can actively pump the drug back into the apical compartment, reducing its apparent permeability.[25]
-
Low apical concentration: Due to poor solubility, the concentration of the dissolved drug in the apical compartment may be too low for significant transport to occur.
Troubleshooting Steps:
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer.[25]
-
Investigate Efflux: Conduct the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[25][26] If efflux is high, consider co-administering an inhibitor of the relevant transporter.
-
Enhance Apical Concentration: Use a formulation (e.g., a nanoemulsion or a cyclodextrin complex) that increases the solubility of the thymol derivative in the assay buffer.
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data on the improved physicochemical properties and bioavailability of thymol derivatives through various formulation strategies.
Table 1: Physicochemical Properties of Thymol Nanoformulations
| Formulation Type | Carrier(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Quillaja saponin | 274 ± 2 | -31 | Not Reported | [7] |
| Nanoemulsion | Thyme oil, Cumin oil, Tween 80 | 21.8 - 31.7 | Not Reported | Not Reported | [8] |
| NLCs | Solid and liquid lipids, surfactants | 140 | -0.52 | ~97 | [13] |
| Nanosuspension | Caseinate | Not specified | Not specified | Not specified | [27] |
Table 2: Pharmacokinetic Parameters of Thymol in Animal Models
| Animal Model | Administration Route | Formulation | Cmax (ng/mL) | Tmax (min) | Elimination Half-life (min) | Reference |
| Mouse | Intravenous | Solution | Not specified | Not specified | 3.43 | [28] |
| Mouse | Inhalation | Solution | 42.3 | 2 | 4.73 | [28] |
| Rabbit | Not specified | Not specified | Not specified | Not specified | Not specified | [29] |
| Broiler Chickens | Oral (feed) | Thyme herb | 47.3 - 412.2 | Not specified | Not specified | [30] |
Experimental Protocols
1. Preparation of Thymol Nanoemulsion by Sonication
-
Materials: Thymol, a suitable oil phase, a surfactant (e.g., Quillaja saponin, Tween 80), and deionized water.[7][31]
-
Procedure:
-
Dissolve thymol in the oil phase.
-
Dissolve the surfactant in deionized water to prepare the aqueous phase.
-
Gradually add the oil phase to the aqueous phase while stirring.
-
Homogenize the mixture using a high-speed blender.
-
Subject the coarse emulsion to ultrasonication until a stable nanoemulsion with the desired particle size is formed.[7][31] The sonication time is a critical parameter to optimize.[7]
-
2. In Vitro Dissolution Testing for Hydrophobic Formulations
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle), or a flow-through cell apparatus (USP 4).[23][32][33]
-
Dissolution Medium: A physiologically relevant medium (e.g., simulated gastric or intestinal fluid) with a volume sufficient to ensure sink conditions.[22] Surfactants may be added to increase the solubility of the hydrophobic drug.[24]
-
Procedure:
-
Place the formulation in the dissolution vessel containing the pre-warmed dissolution medium.
-
Begin stirring at a specified rate.
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Filter the samples through a validated filter that does not adsorb the drug.[23]
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC).
-
3. Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[25][26]
-
Procedure:
-
Verify the integrity of the cell monolayer by measuring the TEER.[25]
-
Wash the monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (dissolved in transport buffer, possibly with a solubilizing agent) to the apical (A) or basolateral (B) compartment.
-
Incubate for a specific period (e.g., 2 hours).[25]
-
At the end of the incubation, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of the compound in the samples using LC-MS/MS.[25][34]
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of hydrophobic thymol derivatives.
Caption: Troubleshooting guide for in vitro dissolution experiments with hydrophobic thymol derivatives.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Medwin Publishers | Nanotechnology as a Tool to Improve the Biological Activity ofThymol: A Review [medwinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaco-toxicological aspects of thymol in veterinary medicine. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thymol nanoemulsion exhibits potential antibacterial activity against bacterial pustule disease and growth promotory effect on soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gel-Dispersed Nanostructured Lipid Carriers Loading Thymol Designed for Dermal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. japer.in [japer.in]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Dipòsit Digital de la Universitat de Barcelona: Semi-solid functionalized nanostructured lipid carriers loading thymol for skin disorders [diposit.ub.edu]
- 21. Rational Design of Self-Emulsifying Pellet Formulation of Thymol: Technology Development Guided by Molecular-Level Structure Characterization and Ex Vivo Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. researchgate.net [researchgate.net]
- 25. enamine.net [enamine.net]
- 26. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Pharmacokinetic study of thymol after intravenous injection and high‐dose inhalation in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. cabidigitallibrary.org [cabidigitallibrary.org]
- 31. ijnnonline.net [ijnnonline.net]
- 32. Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to Validating an HPLC Method for the Analysis of 2-Thymoloxytriethylamine
This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Thymoloxytriethylamine, a tertiary amine of interest in pharmaceutical development. The performance of the proposed HPLC-UV method is compared with alternative analytical techniques, supported by detailed, hypothetical experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable analytical results.
Comparative Analysis of Analytical Methods
The selection of an analytical method is critical for the accurate quantification of pharmaceutical compounds. While several techniques can be employed for the analysis of tertiary amines like this compound, each presents distinct advantages and limitations. The following table summarizes a comparison between a hypothetical validated HPLC-UV method (with pre-column derivatization), High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS), and Gas Chromatography with Mass Spectrometric detection (GC-MS).
| Parameter | HPLC-UV (with Derivatization) | HPLC-MS | GC-MS |
| Principle | Chromatographic separation followed by UV detection after reaction with a UV-absorbing derivatizing agent. | Chromatographic separation coupled with mass analysis, providing high selectivity and sensitivity. | Separation of volatile compounds in the gas phase followed by mass analysis. |
| Specificity | High, dependent on the selectivity of the chromatographic separation and the derivatization reaction. | Very High, based on both retention time and mass-to-charge ratio. | Very High, based on both retention time and mass fragmentation pattern. |
| Sensitivity (LOQ) | Moderate (ng/mL range) | High (pg/mL range) | High (pg/mL range) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| Sample Preparation | Derivatization step required, which can add complexity and time. | Minimal sample preparation, often "dilute and shoot". | May require derivatization to improve volatility and thermal stability. |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Analysis Time | Moderate (including derivatization) | Fast | Fast |
| Robustness | Good, but can be affected by derivatization reaction conditions. | Excellent | Good, but can be affected by injection port and column temperature. |
Experimental Protocols: A Validated HPLC-UV Method for this compound
The following section details the experimental protocols for the validation of a hypothetical HPLC-UV method for this compound analysis, following the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile: 0.1% Trifluoroacetic acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (following derivatization).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Pre-column Derivatization Protocol
Due to the poor UV absorbance of tertiary amines, a pre-column derivatization step is employed using Dansyl Chloride as a derivatizing agent.
-
To 1.0 mL of the sample or standard solution in acetonitrile, add 1.0 mL of 1 mg/mL Dansyl Chloride in acetone and 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Inject the derivatized solution into the HPLC system.
Validation Parameters
The validation of the analytical method is essential to ensure its suitability for its intended purpose.[4][5] The following parameters are evaluated:
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank solution (diluent).
-
Inject a solution of this compound standard.
-
Inject a solution containing a mixture of this compound and potential interfering substances (e.g., related impurities, synthetic precursors).
-
Inject a placebo solution (formulation matrix without the active ingredient).
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, with a resolution of not less than 2.0. The blank and placebo injections should not show any interfering peaks at the retention time of the analyte.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound standard solution across the range of 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be greater than or equal to 0.999.
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, under the same experimental conditions.
-
Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criteria: The RSD over the two days should be not more than 2.0%.
-
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the acceptance criteria. The results of the analysis should not be significantly affected.
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
-
Protocol:
-
Prepare a system suitability solution containing this compound.
-
Inject the solution five times before starting the analysis.
-
-
Acceptance Criteria:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
%RSD of peak areas: ≤ 2.0%
-
Visualizations
To further clarify the experimental workflow and logical relationships, the following diagrams are provided.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
References
A Comparative Analysis of the Antibacterial Efficacy of Thymol and its Ether Derivative, 2-Isopropoxy-1-isopropyl-4-methylbenzene
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the antibacterial properties of the well-established natural antimicrobial agent, thymol, and its synthetic ether derivative, 2-isopropoxy-1-isopropyl-4-methylbenzene. This document synthesizes available experimental data to objectively evaluate their respective efficacies and elucidates the methodologies employed in these assessments.
Introduction
Thymol, a natural monoterpenoid phenol, is a major constituent of essential oils from thyme and oregano and has long been recognized for its broad-spectrum antimicrobial properties. Its mechanism of action primarily involves disrupting the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death[1][2]. The growing concern over antibiotic resistance has spurred research into novel antimicrobial agents, including derivatives of natural products like thymol. Chemical modification of thymol's functional groups offers a promising avenue for the development of new compounds with potentially enhanced or targeted antibacterial activity. This guide focuses on a comparative evaluation of thymol and one such derivative, 2-isopropoxy-1-isopropyl-4-methylbenzene, a thymol ether.
Data Presentation: A Head-to-Head Comparison
The antibacterial efficacy of thymol and its ether derivative has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data presented below is sourced from a study that evaluated these compounds against a panel of pathogenic bacteria.
| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
| Thymol | Escherichia coli | 0.35 | >0.35 |
| Pseudomonas aeruginosa | 1.06 | >1.06 | |
| Klebsiella pneumoniae | 0.70 | >0.70 | |
| Staphylococcus aureus | 0.35 | >0.35 | |
| 2-Isopropoxy-1-isopropyl-4-methylbenzene | Escherichia coli | 0.25 | 0.25 |
| Salmonella typhimurium | 0.25 | 0.25 | |
| Staphylococcus aureus | 0.125 | 0.125 | |
| Pseudomonas aeruginosa | 0.5 | 0.5 | |
| Klebsiella pneumoniae | 0.25 | 0.25 |
Data for 2-isopropoxy-1-isopropyl-4-methylbenzene is from a study that synthesized and evaluated several thymol derivatives[3]. Data for thymol against some strains is from a separate study evaluating major essential oil components.
Analysis of Antibacterial Efficacy
The experimental data indicates that the ether derivative, 2-isopropoxy-1-isopropyl-4-methylbenzene, exhibits enhanced antibacterial activity against the tested strains compared to thymol. Notably, the MIC and MBC values for the derivative are consistently lower than those of thymol, suggesting that it is more potent at inhibiting and killing bacteria. For instance, against Staphylococcus aureus, the ether derivative demonstrated an MIC and MBC of 0.125 mg/mL, which is a significant improvement over thymol's MIC of 0.35 mg/mL in a separate study. Similarly, against Pseudomonas aeruginosa, a notoriously resistant pathogen, the derivative showed an MIC of 0.5 mg/mL, compared to thymol's 1.06 mg/mL. The bactericidal nature of the ether derivative is also evident from the fact that its MBC values are equal to its MIC values for all tested strains, indicating that the concentration required to inhibit growth is also sufficient to kill the bacteria.
The structural modification of the phenolic hydroxyl group in thymol to an isopropoxy ether in the derivative appears to be a key factor in this enhanced activity. While the free hydroxyl group of thymol is considered crucial for its interaction with bacterial membranes, the increased lipophilicity of the ether derivative may facilitate its passage through the bacterial cell wall and membrane, leading to more effective disruption of cellular functions.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparison of the antibacterial efficacy of thymol and its derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate solid medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
- A few colonies are then transferred to a sterile saline solution (0.9% NaCl).
- The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- This suspension is further diluted in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
- Stock solutions of thymol and 2-isopropoxy-1-isopropyl-4-methylbenzene are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
- Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
3. Incubation:
- An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.
- The final volume in each well is typically 200 µL.
- Positive (broth with inoculum) and negative (broth only) controls are included.
- The microtiter plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
5. Determination of MBC:
- To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth and is sub-cultured onto a fresh agar plate.
- The plates are incubated at 37°C for 24 hours.
- The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the antibacterial efficacy of thymol and its ether derivative.
References
- 1. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the anti-biofilm activity of 2-Thymoloxytriethylamine and carvacrol.
An Objective Evaluation for Researchers and Drug Development Professionals
In the ongoing battle against microbial resistance, the inhibition of biofilm formation presents a critical strategic frontier. Biofilms, complex communities of microorganisms encased in a self-produced matrix, exhibit notoriously high tolerance to conventional antimicrobial agents. This has spurred the investigation of alternative anti-biofilm compounds, with natural products such as carvacrol and its isomer thymol emerging as promising candidates.
This guide provides a comparative analysis of the anti-biofilm activities of carvacrol and thymol, the parent compound of the novel derivative 2-Thymoloxytriethylamine. Due to a lack of published data on the anti-biofilm properties of this compound, this comparison will focus on thymol as a proxy, offering valuable insights into the potential efficacy of its derivatives. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to develop novel anti-infective strategies.
Quantitative Comparison of Anti-Biofilm Activity
The following tables summarize the quantitative data on the anti-biofilm activity of carvacrol and thymol against two common biofilm-forming pathogens, Pseudomonas aeruginosa and Staphylococcus aureus. The data is compiled from multiple studies and presented to facilitate a direct comparison of their efficacy.
Table 1: Inhibition of Biofilm Formation
| Compound | Organism | Concentration | Inhibition (%) | Reference |
| Carvacrol | Pseudomonas aeruginosa | 2 x MIC | 97 ± 8.5 | [1] |
| Thymol | Pseudomonas aeruginosa | 2 x MIC | 89 ± 6.3 | [1] |
| Carvacrol | Pseudomonas aeruginosa | Not Specified | 74 - 88 | [2][3] |
| Thymol | Pseudomonas aeruginosa | Not Specified | 70 - 77 (3 days) | [2][3] |
| Carvacrol | Staphylococcus aureus | Not Specified | 86 - 100 | [2][3] |
| Thymol | Staphylococcus aureus | Not Specified | 52 - 75 (3 days) | [2][3] |
| Carvacrol | Methicillin-resistant S. aureus (MRSA) | 75 µg/mL | 93 | [4][5] |
Table 2: Reduction of Pre-formed Biofilms
| Compound | Organism | Exposure Time | Reduction (%) | Reference |
| Carvacrol | Pseudomonas aeruginosa | 10 days | 91 - 100 | [2][3] |
| Thymol | Pseudomonas aeruginosa | 10 days | 80 - 100 | [2][3] |
| Carvacrol | Staphylococcus aureus | 10 days | 95 - 100 | [2][3] |
| Thymol | Staphylococcus aureus | 10 days | 79 - 100 | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess anti-biofilm activity, as cited in the supporting literature.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth) and incubated overnight at 37°C.
-
Preparation of Test Plates: The overnight culture is diluted to a standardized concentration (e.g., 1.5 x 106 CFU/mL). 100 µL of the bacterial suspension is added to the wells of a 96-well microtiter plate.
-
Addition of Test Compounds: The test compounds (carvacrol or thymol) are added to the wells at various concentrations. A control group without any compound is also included.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15 minutes.
-
Destaining: Excess stain is removed by washing with water. The bound crystal violet is then solubilized with 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the control group.
Biofilm Disruption Assay
This assay measures the ability of a compound to eradicate pre-formed biofilms.
-
Biofilm Formation: Biofilms are allowed to form in the wells of a 96-well microtiter plate as described in the inhibition assay (steps 1-4), but without the addition of test compounds.
-
Treatment: After the incubation period for biofilm formation, the planktonic cells are removed, and fresh medium containing the test compounds at various concentrations is added to the wells.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow the compounds to act on the pre-formed biofilm.
-
Washing, Staining, and Quantification: The subsequent steps of washing, staining with crystal violet, destaining, and quantification are performed as described in the inhibition assay (steps 5-8). The percentage of biofilm reduction is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Anti-Biofilm Assays.
Caption: Carvacrol's Inhibition of Quorum Sensing.
Mechanism of Action
The anti-biofilm activity of carvacrol and thymol is attributed to their ability to disrupt bacterial cell membranes. Their hydrophobic nature allows them to partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of cellular components.[1] Furthermore, carvacrol has been shown to interfere with key regulatory pathways involved in biofilm development. For instance, in Staphylococcus aureus, carvacrol can significantly reduce the production of extracellular polymeric substances (EPS), which are essential for the structural integrity of the biofilm matrix.[5][6] It also down-regulates the expression of the sarA gene, a global regulator that influences the production of adhesins and other factors critical for biofilm formation.[4][6]
Conclusion
Both carvacrol and thymol demonstrate significant anti-biofilm activity against a range of pathogenic bacteria. The available data suggests that carvacrol may exhibit slightly superior efficacy in both inhibiting biofilm formation and reducing pre-formed biofilms compared to thymol. The mechanisms underlying their activity involve direct disruption of the bacterial cell membrane and interference with key regulatory networks such as quorum sensing. While no direct data exists for this compound, the potent activity of its parent compound, thymol, suggests that this derivative warrants further investigation as a potential anti-biofilm agent. This comparative guide provides a foundation for future research and development of novel therapeutics aimed at combating biofilm-associated infections.
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential of Carvacrol and Thymol in Reducing Biofilm Formation on Technical Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carvacrol Targets SarA and CrtM of Methicillin-Resistant Staphylococcus aureus to Mitigate Biofilm Formation and Staphyloxanthin Synthesis: An In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies [frontiersin.org]
Evaluating the Cytotoxicity of Thymol Derivatives Versus Standard Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxicity of 2-Thymoloxytriethylamine is not available in the current scientific literature. Therefore, this guide utilizes data for a representative thymol derivative, Acetic Acid Thymol Ester , to provide a comparative analysis against standard chemotherapeutic agents. This information is intended for illustrative and research purposes.
Introduction
The exploration of novel therapeutic compounds with enhanced efficacy and reduced side effects is a cornerstone of oncological research. Thymol, a natural phenolic compound, and its derivatives have garnered significant interest due to their potential cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxic potential of a representative thymol derivative, Acetic Acid Thymol Ester, against established chemotherapeutic agents such as Doxorubicin, Cisplatin, and Paclitaxel. The data presented is a synthesis of findings from multiple in-vitro studies.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values presented in the table below are indicative and can vary based on the cell line, exposure time, and assay conditions.
| Compound | Cancer Cell Line | IC50 (µM) |
| Acetic Acid Thymol Ester | HCT-116 (Colon) | ~0.43 µM |
| HT-29 (Colon) | Data not available | |
| Doxorubicin | MCF-7 (Breast) | 0.04 - 1.5 µM |
| A549 (Lung) | 0.08 - 0.5 µM | |
| HeLa (Cervical) | 0.03 - 0.2 µM | |
| Cisplatin | A2780 (Ovarian) | 1 - 10 µM |
| HCT-116 (Colon) | 5 - 20 µM | |
| A549 (Lung) | 2 - 15 µM | |
| Paclitaxel | MCF-7 (Breast) | 0.002 - 0.01 µM |
| HeLa (Cervical) | 0.005 - 0.05 µM | |
| A549 (Lung) | 0.001 - 0.01 µM |
Note: The IC50 value for Acetic Acid Thymol Ester was converted from µg/mL to µM for comparative purposes, assuming a molecular weight of approximately 192.24 g/mol .
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in cytotoxicity studies.
1. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are obtained from a repository like the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are cultured in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compound (e.g., Acetic Acid Thymol Ester) and standard chemotherapeutic agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.
2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways often activated by chemotherapeutic agents.
Synergistic antifungal activity of 2-Thymoloxytriethylamine with nystatin.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance the efficacy of existing drugs. This guide provides a comparative analysis of the synergistic antifungal activity of thymol, a natural compound, with the conventional antifungal agent nystatin. While this report focuses on thymol, its structural similarity to 2-Thymoloxytriethylamine suggests potential parallels in synergistic behavior, warranting further investigation into the latter. The data presented here is based on in vitro studies against common fungal pathogens and offers insights into the mechanisms underlying this synergy.
I. Comparative Efficacy: Monotherapy vs. Combination Therapy
The synergistic interaction between thymol and nystatin results in a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit fungal growth compared to when either agent is used alone. This potentiation of antifungal activity is a critical factor in overcoming resistance and reducing potential dose-related toxicity.
Table 1: In Vitro Antifungal Activity of Thymol and Nystatin Against Candida Species [1][2][3]
| Candida Species | Thymol MIC (µg/mL) | Nystatin MIC (µg/mL) |
| C. albicans | 39 | 1.875 |
| C. tropicalis | 78 | 1.875 |
| C. krusei | 39 | 1.875 |
Table 2: Synergistic Antifungal Activity of Thymol and Nystatin Combination [1][2][3]
| Candida Species | Thymol MIC in Combination (µg/mL) | Nystatin MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index * | Interpretation |
| C. albicans | 4.875 | 0.234 | 0.25 | Synergy |
| C. tropicalis | 9.75 | 0.234 | 0.25 | Synergy |
| C. krusei | 4.875 | 0.234 | 0.25 | Synergy |
*The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction between two antimicrobial agents. A FIC index of ≤ 0.5 indicates synergy.[4]
The data clearly demonstrates a significant (87.4%) reduction in the MIC of both thymol and nystatin when used in combination against all tested Candida strains, confirming a strong synergistic interaction.[1][2]
II. Mechanisms of Action and Synergy
Understanding the individual mechanisms of action of nystatin and thymol is crucial to elucidating the basis of their synergistic effect.
Nystatin: As a polyene antifungal, nystatin's primary mode of action is binding to ergosterol, a vital component of the fungal cell membrane.[5][6][7][8] This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately resulting in fungal cell death.[5][6][7][8]
Thymol: Studies suggest that thymol also targets the fungal cell membrane. Its antifungal activity is likely due to its ability to interfere with ergosterol, leading to increased membrane permeability.[1][2][3] Evidence for this includes the observation that the antifungal efficacy of thymol is diminished in the presence of exogenous ergosterol.[1][2]
Synergistic Mechanism: The synergy between nystatin and thymol likely arises from a multi-pronged attack on the fungal cell membrane. Thymol's disruption of the membrane may facilitate nystatin's access to its ergosterol target, thereby enhancing its pore-forming activity. This dual assault on membrane integrity leads to a more rapid and potent antifungal effect than either agent can achieve alone.
III. Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic antifungal activity of thymol and nystatin.
A. Checkerboard Microdilution Assay
This assay is the gold standard for determining the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.
-
Preparation of Reagents:
-
Prepare stock solutions of thymol and nystatin in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Prepare a standardized fungal inoculum (0.5 McFarland standard, approximately 1-5 x 10^6 CFU/mL) in RPMI-1640 medium.
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional serial dilution of thymol (e.g., along the rows) and nystatin (e.g., along the columns). This creates a "checkerboard" of varying concentrations of both agents.
-
Add the standardized fungal inoculum to each well.
-
Include appropriate controls: wells with only the fungal inoculum (growth control), wells with each drug alone (to determine individual MICs), and wells with medium alone (sterility control).
-
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
Data Analysis:
-
Visually or spectrophotometrically determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Thymol = MIC of Thymol in combination / MIC of Thymol alone
-
FIC of Nystatin = MIC of Nystatin in combination / MIC of Nystatin alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Thymol + FIC of Nystatin.
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
B. Time-Kill Curve Analysis
This dynamic assay provides information on the rate and extent of fungal killing over time when exposed to antimicrobial agents, alone and in combination.
-
Preparation:
-
Prepare fungal cultures in the logarithmic phase of growth.
-
Prepare tubes or flasks containing RPMI-1640 medium with thymol, nystatin, the combination of both at specific concentrations (e.g., their individual MICs and synergistic concentrations from the checkerboard assay), and a drug-free growth control.
-
-
Inoculation: Inoculate each tube/flask with the fungal culture to a starting density of approximately 1-5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the cultures at 35-37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.
-
C. Fungal Membrane Permeability Assay
This assay helps to elucidate the mechanism of action by assessing the extent of damage to the fungal cell membrane.
Protocol (using Propidium Iodide): [15][16]
-
Fungal Cell Preparation: Harvest fungal cells in the exponential growth phase, wash, and resuspend them in a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
Treatment: Treat the fungal cell suspensions with thymol, nystatin, the combination, and a negative control (buffer only) for a defined period.
-
Staining: Add propidium iodide (PI) to each cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalate with DNA, emitting a red fluorescence.
-
Analysis: Analyze the fluorescence of the cell suspensions using a fluorometer or flow cytometer. An increase in red fluorescence indicates an increase in membrane permeability.
IV. Visualizing the Synergy
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the synergistic antifungal activity.
Caption: Proposed synergistic mechanism of thymol and nystatin.
Caption: Workflow for evaluating antifungal synergy.
V. Conclusion and Future Directions
The in vitro evidence strongly supports a synergistic interaction between thymol and nystatin against clinically relevant Candida species. This combination therapy presents a promising strategy to enhance antifungal efficacy and potentially combat drug resistance. The likely mechanism involves a dual attack on the fungal cell membrane's ergosterol, leading to increased permeability and cell death.
Future research should focus on:
-
Investigating the synergistic potential of this compound with nystatin to validate the findings observed with its structural analog, thymol.
-
Expanding the in vitro studies to a broader range of fungal pathogens, including resistant strains.
-
Conducting in vivo studies in animal models to assess the efficacy and safety of this combination therapy.
-
Exploring the potential for developing novel drug formulations that co-deliver thymol or its derivatives and nystatin.
By pursuing these avenues of research, the full therapeutic potential of this synergistic combination can be realized, offering new hope in the fight against fungal infections.
References
- 1. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Checkerboard array synergy testing. [bio-protocol.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 4.5. Checkerboard Method—Fluconazole Synergy Test [bio-protocol.org]
- 10. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Fisetin-Mediated Perturbations of Membrane Permeability and Intracellular pH in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to 2-Thymoloxytriethylamine Quantification by LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of novel compounds is paramount. This guide offers a comprehensive overview of the cross-validation of 2-Thymoloxytriethylamine quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a framework for methodology and data comparison, even in the absence of extensive public data on this specific analyte.
Method Comparison: LC-MS/MS vs. Alternative Techniques
LC-MS/MS is a powerful and widely adopted technique in bioanalysis due to its high sensitivity and specificity.[4][5] It allows for the accurate measurement of drug concentrations in complex biological matrices like blood, plasma, and urine.[5] Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or immunoassays, may also be considered. However, LC-MS/MS typically offers superior selectivity and lower limits of quantification, which are critical for pharmacokinetic studies.[5]
Quantitative Data Summary
The following tables present hypothetical yet realistic data for the validation of an LC-MS/MS method for this compound quantification, alongside a potential alternative method for comparison.
Table 1: Linearity and Range
| Parameter | LC-MS/MS | HPLC-UV |
| Linear Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Calibration Curve Model | Linear, 1/x² weighting | Linear |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | LC-MS/MS | HPLC-UV |
| Precision (%CV) | Accuracy (%) | |
| Low QC (3 ng/mL / 100 ng/mL) | < 5% | 95 - 105% |
| Mid QC (300 ng/mL / 1000 ng/mL) | < 5% | 97 - 103% |
| High QC (800 ng/mL / 4000 ng/mL) | < 4% | 98 - 102% |
Table 3: Sensitivity and Matrix Effect
| Parameter | LC-MS/MS | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL |
| Matrix Effect (% Suppression/Enhancement) | < 15% | Not Applicable |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and cross-validation of any analytical method.
LC-MS/MS Method Protocol
1. Sample Preparation:
-
A protein precipitation extraction would be employed. To 100 µL of plasma, 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound) is added.
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions would be optimized for this compound and its internal standard.
Cross-Validation Protocol
Cross-validation would involve analyzing the same set of quality control samples using both the primary LC-MS/MS method and an alternative method (e.g., at a different laboratory or using a different instrument). The results would be statistically compared to ensure consistency and reliability.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Caption: Logical workflow for the cross-validation of analytical methods.
References
In Vitro Activity of 2-Thymoloxytriethylamine Against MRSA and Pseudomonas aeruginosa: A Comparative Analysis
A comprehensive evaluation of the antimicrobial efficacy of 2-Thymoloxytriethylamine against two clinically significant pathogens, Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, is currently unavailable in the existing scientific literature. Extensive searches for in vitro studies detailing the activity of this specific compound did not yield any published data.
This guide is intended to provide a framework for such a comparative analysis, outlining the necessary experimental protocols and data presentation formats that would be required to rigorously assess the potential of this compound as an antimicrobial agent against these challenging bacteria. While direct data for the target compound is absent, this document will reference established methodologies and comparative data for other antimicrobial agents to illustrate the required scientific rigor.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data from in vitro assays should be summarized in structured tables. This allows for the direct comparison of the compound's activity against both MRSA and P. aeruginosa, as well as its relative potency against other known antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents
| Organism | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| MRSA | This compound | Data not available | Data not available | Data not available |
| Vancomycin | Reference Value | Reference Value | Reference Value | |
| Linezolid | Reference Value | Reference Value | Reference Value | |
| P. aeruginosa | This compound | Data not available | Data not available | Data not available |
| Ciprofloxacin | Reference Value | Reference Value | Reference Value | |
| Ceftazidime | Reference Value | Reference Value | Reference Value |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Organism | Compound | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | MBC Range (µg/mL) |
| MRSA | This compound | Data not available | Data not available | Data not available |
| P. aeruginosa | This compound | Data not available | Data not available | Data not available |
MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any findings. The following protocols outline the standard procedures for key in vitro antimicrobial susceptibility tests.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of antimicrobial activity. The broth microdilution method is a standard and widely accepted technique.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
To determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed following the MIC test.
Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Potential Mechanisms of Action and Signaling Pathways
While no data exists for this compound, a thorough investigation would involve exploring its potential mechanism of action. For context, many antibiotics targeting MRSA and P. aeruginosa interfere with essential cellular processes.
MRSA Resistance and Potential Targets
MRSA's resistance to beta-lactam antibiotics is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for these drugs.[1][2][3] Effective anti-MRSA compounds often bypass this mechanism or target other essential pathways.
Hypothetical Signaling Pathway Inhibition in MRSA
Caption: Potential targets for antimicrobial action against MRSA.
Pseudomonas aeruginosa Resistance and Potential Targets
P. aeruginosa is an opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.[4] These include a low-permeability outer membrane, efflux pumps that actively remove antibiotics, and the production of antibiotic-inactivating enzymes like beta-lactamases.[4][5]
Hypothetical Signaling Pathway Inhibition in P. aeruginosa
Caption: Potential targets for antimicrobial action against P. aeruginosa.
References
- 1. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Targets of Antibiotics in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methicillin-resistant Staphylococcus aureus (MRSA) and anti-MRSA activities of extracts of some medicinal plants: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Mechanisms of antibiotic resistance in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Thymol-Based Compounds Against Antibiotic-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, natural compounds and their synthetic derivatives have emerged as a promising avenue of research. Among these, thymol, a major constituent of thyme oil, and its derivatives have demonstrated significant potential in combating resistant bacterial strains. This guide provides a comparative analysis of the efficacy of thymol-based compounds, with a focus on a representative thymol derivative with an amino moiety, against key antibiotic-resistant bacteria. We will also explore alternative therapeutic strategies and provide detailed experimental methodologies to support further research and development.
Performance Comparison: Thymol Derivatives vs. Alternatives
Thymol and its derivatives exert their antibacterial effects primarily by disrupting the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death. This mechanism is often effective against bacteria that have developed resistance to traditional antibiotics targeting specific metabolic pathways.
Quantitative Analysis of Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of thymol and its derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, two clinically significant antibiotic-resistant pathogens. For comparison, data for conventional antibiotics and other alternative therapies are included where available.
| Compound/Therapy | Target Organism | MIC (µg/mL) | MIC (µM) | Citation |
| Thymol | S. aureus | 250 - 1000 | - | [1] |
| P. aeruginosa | >1000 | - | [1] | |
| Thymol Derivative (Compound 3i) | MRSA | 7.5 | 50.0 | [1] |
| P. aeruginosa | 1.9 | 12.5 | [1] | |
| Thymol Oxypropanolamine Derivative | A. baumannii | - | - | [1] |
| Vancomycin | MRSA | - | 3.1 | [1] |
| P. aeruginosa | - | 6.25 | [1] |
Note: Compound 3i is ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]. The Thymol Oxypropanolamine Derivative is 1-([cyclohex-1-en-1-ylmethyl] amino)-3-(2-isopropyl-5-methylphenoxy) propan-2-ol, for which a zone of inhibition of 3 mm was reported against A. baumannii[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of thymol derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a widely accepted technique.
Protocol: Broth Microdilution Assay (adapted from CLSI guidelines) [1]
-
Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium from an agar plate and inoculate it into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the thymol derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator such as resazurin can be added to aid in the determination of viability.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action for thymol derivatives and the experimental workflow for MIC determination.
Caption: Proposed mechanism of action of thymol derivatives against bacteria.
Caption: Experimental workflow for MIC determination by broth microdilution.
Alternatives to Thymol-Based Compounds
While thymol derivatives show promise, a multifaceted approach is necessary to combat antibiotic resistance. Several alternative strategies are being explored:
-
Phage Therapy: Utilizes bacteriophages, viruses that specifically infect and kill bacteria, as a targeted therapeutic.
-
Antimicrobial Peptides (AMPs): Naturally occurring or synthetic peptides that exhibit broad-spectrum antimicrobial activity, often by disrupting bacterial membranes.
-
Combination Therapy: The use of two or more drugs in combination to enhance efficacy and reduce the development of resistance. For example, some thymol derivatives have shown synergistic effects when combined with conventional antibiotics.
-
Efflux Pump Inhibitors: Compounds that block the bacterial efflux pumps responsible for expelling antibiotics from the cell, thereby restoring the efficacy of existing drugs.
Conclusion
Thymol and its derivatives represent a valuable class of compounds in the fight against antibiotic-resistant bacteria. Their broad-spectrum activity and membrane-disrupting mechanism of action make them attractive candidates for further development. The data and protocols presented in this guide offer a foundation for researchers to compare the efficacy of novel thymol-based compounds and explore their potential in combination with other therapeutic strategies. Continued investigation into these and other alternative approaches is critical to addressing the growing threat of antibiotic resistance.
References
Assessing the Selectivity of Thymol Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds and their synthetic derivatives represents a promising frontier in the development of novel anticancer therapeutics. Among these, thymol, a monoterpenoid phenol found in thyme and other plants, and its derivatives have garnered significant attention for their potential cytotoxic effects against cancer cells. While research on the specific compound 2-Thymoloxytriethylamine is not available in the current scientific literature, a broader examination of thymol derivatives reveals a compelling landscape of anticancer activity and selectivity. This guide provides a comparative analysis of the performance of various thymol derivatives, supported by available experimental data, to inform further research and drug development efforts.
Quantitative Data on Cytotoxicity
The in vitro cytotoxicity of thymol and its derivatives has been evaluated against a range of cancer cell lines. A key metric for assessing this is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater potency.
One study highlighted a newly synthesized acetic acid thymol ester that demonstrated significantly enhanced cytotoxicity against colorectal cancer cell lines compared to the parent thymol compound.[1]
Table 1: Comparative Cytotoxicity (IC50) of Thymol and its Acetic Acid Ester Derivative in Colorectal Cancer Cell Lines (24-hour treatment) [1]
| Compound | HT-29 (µg/mL) | HCT-116 (µg/mL) |
| Thymol | ~60 | Not Specified |
| Acetic Acid Thymol Ester | ~0.08 | Not Specified |
Another study synthesized a series of ethoxy-cyclohexyl analogues of thymol and carvacrol (a structural isomer of thymol) and found them to be the most active against a panel of 10 different cancer cell lines.[2] While the specific IC50 values were not provided in the abstract, the consistent activity across multiple cell lines suggests a broad-spectrum anticancer potential.
Experimental Protocols
The following are generalized methodologies based on standard practices in the cited research for assessing the cytotoxicity and mechanism of action of thymol derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HT-29, HCT-116) and normal cell lines (e.g., human fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thymol derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Signaling Pathway Analysis
To elucidate the mechanism of action, further experiments such as Western blotting, flow cytometry for apoptosis detection (e.g., Annexin V/Propidium Iodide staining), and analysis of reactive oxygen species (ROS) production are typically conducted. These studies help to identify the molecular targets and signaling pathways affected by the thymol derivatives.
Mechanism of Action and Signaling Pathways
Research suggests that thymol and its derivatives exert their anticancer effects through multiple mechanisms.[1][2] These include:
-
Induction of Apoptosis: Triggering programmed cell death is a key mechanism for eliminating cancer cells.
-
Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress and cellular damage, ultimately causing cell death.[1]
-
Modulation of Signaling Pathways: Thymol has been shown to affect critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and ERK pathways.[1]
Diagram of a Potential Experimental Workflow for Assessing Thymol Derivative Cytotoxicity
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of thymol derivatives.
Diagram of a Simplified Signaling Pathway Potentially Targeted by Thymol Derivatives
Caption: Potential mechanism of action of thymol derivatives via inhibition of pro-survival signaling pathways.
Concluding Remarks
The available evidence strongly suggests that thymol derivatives are a promising class of compounds for anticancer drug development. Their ability to induce cytotoxicity in various cancer cell lines, often at concentrations significantly lower than the parent compound, warrants further investigation. A critical next step will be to conduct comprehensive studies to evaluate the selectivity of these derivatives for cancer cells over normal cells to establish a favorable therapeutic window. Future research should focus on synthesizing and screening a wider array of thymol derivatives, elucidating their precise molecular targets, and assessing their efficacy and safety in preclinical in vivo models. The development of derivatives with enhanced hydrophilicity and bioavailability will also be crucial for their potential clinical translation.[1][3]
References
A Comparative Analysis of the Stability of 2-Thymoloxytriethylamine and Other Thymol Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 2-Thymoloxytriethylamine against other thymol ethers, offering insights into their potential applications in drug development and research. Due to the limited direct experimental data on this compound, this comparison is based on established principles of chemical stability for ethers and related thymol derivatives.
Introduction
Thymol, a natural monoterpenoid phenol, is renowned for its diverse pharmacological activities, including antiseptic, antioxidant, and anti-inflammatory properties.[1][2] However, its therapeutic potential is often limited by factors such as poor water solubility and stability.[1][3] Etherification of the phenolic hydroxyl group of thymol is a common strategy to overcome these limitations and modulate its physicochemical and biological properties. This guide focuses on the stability of this compound, a thymol ether with a tertiary amine functional group, in comparison to other thymol ethers.
Comparative Stability of Thymol Ethers
The stability of a thymol ether is primarily influenced by the susceptibility of the ether linkage to cleavage and the stability of the substituents attached to the oxygen atom. Generally, ethers are chemically robust and resist hydrolysis under neutral and basic conditions. However, they can be cleaved by strong acids.[4][5] The stability of thymol itself is affected by factors such as light, heat, and pH.[3][6]
Table 1: Comparative Stability Profile of this compound and Other Thymol Derivatives
| Compound | Structure | Predicted Hydrolytic Stability | Predicted Oxidative Stability | Predicted Thermal Stability | Key Considerations |
| This compound | CCO(N(CC)CC)c1ccc(C)cc1C(C)C | Moderate: The ether linkage is generally stable, but the tertiary amine group may increase susceptibility to degradation in acidic conditions. | Moderate to Low: The thymol ring is susceptible to oxidation. The electron-donating nature of the ether and amine groups might increase this susceptibility. | Moderate: Generally stable at room temperature.[7] Decomposition may occur at elevated temperatures. | The presence of the triethylamine group may offer unique formulation advantages but could also introduce additional degradation pathways. |
| Thymol Methyl Ether | COc1ccc(C)cc1C(C)C | High: The methyl ether is generally very stable and resistant to hydrolysis except under harsh acidic conditions. | Moderate: The thymol moiety remains the primary site for oxidation. | High: Generally stable to thermal stress. | A simple and common ether of thymol, often used as a reference for stability comparisons.[8] |
| Thymol Acetate | CC(=O)Oc1ccc(C)cc1C(C)C | Low to Moderate: As an ester, it is more prone to hydrolysis, especially under acidic or basic conditions, compared to ethers.[9] | Moderate: The acetyl group may offer some protection against oxidation of the phenolic ring compared to free thymol. | Moderate: Generally stable, but less so than the corresponding ether under hydrolytic and certain thermal conditions. | While an ester, it is a common derivative used to protect the hydroxyl group and is a useful comparator for stability.[10] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and other thymol ethers, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.[4][5][11]
Hydrolytic Stability Testing
-
Objective: To assess the stability of the ether linkage and other functional groups in the presence of water at different pH values.
-
Protocol:
-
Prepare solutions of the test compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (distilled water), and basic (0.1 N NaOH) media.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Oxidative Stability Testing
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the mixture at room temperature for a defined period, protected from light.
-
At specified intervals, take samples and quench the oxidation reaction if necessary.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Thermal Stability Testing
-
Objective: To assess the stability of the compound when exposed to elevated temperatures.
-
Protocol:
-
Place the solid compound in a controlled temperature oven (e.g., 70°C).
-
For solution stability, prepare a solution of the compound in a suitable solvent and incubate at a high temperature.
-
After a set duration, cool the samples to room temperature.
-
Dissolve the solid sample or dilute the solution sample and analyze by HPLC.
-
Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature of the solid material.[12]
-
Photostability Testing
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Protocol:
-
Expose the solid compound or a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) for a specified duration.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Signaling Pathway and Experimental Workflow Visualization
Thymol's Impact on Cellular Signaling
Thymol has been shown to modulate several key signaling pathways within cells, contributing to its anti-inflammatory and anti-cancer effects. One such pathway is the PI3K/AKT signaling cascade, which is crucial for cell survival and proliferation. Thymol can inhibit this pathway, leading to a reduction in cancer cell migration and invasion.[13]
Caption: PI3K/AKT signaling pathway modulated by thymol.
Experimental Workflow for Stability Testing
The systematic evaluation of a compound's stability follows a well-defined workflow, from sample preparation to data analysis. This ensures that the results are reliable and reproducible.
Caption: Workflow for forced degradation stability testing.
References
- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Thymoloxytriethylamine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Thymoloxytriethylamine is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound must be managed as controlled waste from the point of generation to its final disposal. The following guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.
Hazard Profile
Understanding the hazards associated with this compound is the first step in its safe management. This compound is classified under multiple hazard categories, indicating a significant risk if not handled properly.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H225 | Highly flammable liquid and vapor. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled. |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Acute Aquatic Toxicity | H401 | Toxic to aquatic life. |
Experimental Protocols for Disposal
The disposal of this compound must follow a strict protocol to mitigate its hazardous properties. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use a certified respirator if handling outside of a fume hood.
Step 2: Waste Segregation and Collection
Proper segregation is key to safe disposal.
-
Waste Stream: this compound waste must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Type: Use a chemically resistant container that can be securely sealed. The container should be compatible with flammable and corrosive materials.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (flammable, corrosive, toxic).
-
Storage: Store the waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from heat, sparks, and open flames. Ensure secondary containment is in place to manage potential leaks.
Step 3: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Final Disposal: The final disposal of this compound must be conducted by a licensed and approved waste disposal facility.[1] This is typically arranged by the EH&S department. The approved methods for disposal at such facilities often involve incineration at high temperatures to ensure complete destruction of the hazardous compound.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Thymoloxytriethylamine
Disclaimer: The chemical name "2-Thymoloxytriethylamine" is not a recognized compound in standard chemical databases. Therefore, a specific Safety Data Sheet (SDS) and associated handling information are not available. The identity of any chemical must be confirmed via its Chemical Abstracts Service (CAS) number before handling.
To illustrate the necessary safety precautions and handling procedures for a chemical of this type, this guide provides information for a common laboratory tertiary amine, Triethylamine (CAS: 121-44-8) . This information must not be used for "this compound" without explicit confirmation that it is the same substance.
Immediate Safety and Hazard Information for Triethylamine
Triethylamine is a highly flammable, toxic, and corrosive liquid that requires strict safety measures for handling.[1][2] Vapors are corrosive to the respiratory tract and may form explosive mixtures with air.[1] It causes severe skin burns and serious eye damage.[2][3] Ingestion, inhalation, and skin contact are all toxic.[1]
First Aid Measures:
-
Inhalation: Immediately move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the skin with copious amounts of water or shower.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses and continue rinsing.[1][2] Immediately call a poison center or doctor.[2]
-
Ingestion: Rinse the mouth but do not induce vomiting.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific laboratory procedure should be conducted to determine the appropriate PPE. The following provides general guidance for handling Triethylamine.
| Protection Type | Specification | Rationale |
| Hand Protection | Impermeable and resistant gloves (e.g., Butyl rubber, Viton®). Gloves must be inspected before use. | Prevents skin contact with the corrosive and toxic liquid. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage. |
| Skin and Body | Flame-retardant, antistatic protective clothing such as a lab coat. | Protects against skin contact and provides a barrier in case of splashes or small fires. |
| Respiratory | Required when vapors or aerosols are generated. Use a full-face respirator with appropriate cartridges (e.g., organic vapor). | Protects against inhalation of toxic and corrosive vapors. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle Triethylamine inside a certified chemical fume hood.[1]
-
Use only non-sparking tools and explosion-proof equipment.[1]
-
To prevent static electricity discharge, ensure all metal parts of the equipment are grounded.[1]
-
Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat and ignition sources.[2]
-
Store in a locked-up area accessible only to authorized personnel.[1]
Disposal Plan:
-
Dispose of waste as hazardous material. Do not allow the product to enter drains.[4]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2][3]
-
The material may be burned in a chemical incinerator equipped with an afterburner and scrubber, but extreme care must be taken due to its high flammability.[2][3]
-
Contaminated packaging should be disposed of as unused product.[2][3]
Quantitative Data for Triethylamine
| Property | Value | Source |
| CAS Number | 121-44-8 | [1][2] |
| Molecular Formula | (C2H5)3N | [4] |
| Molecular Weight | 101.19 g/mol | N/A |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 89.5 °C (193.1 °F) | N/A |
| Melting Point | -115 °C (-175 °F) | [1] |
| Flash Point | -11 °C (12.2 °F) | [1] |
| Autoignition Temp. | 215 °C (419 °F) | [1] |
| Specific Gravity | 0.728 | [1] |
| pH | 12.4 (10% solution) | [1] |
Experimental Protocol: Use of Triethylamine as a Base in a Reaction
This protocol outlines the steps for safely using Triethylamine as a base in a chemical reaction.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Ground all equipment to prevent static discharge.
-
Prepare a quench station with a suitable agent (e.g., a weak acid) and have spill control materials readily available.
-
-
Reagent Handling:
-
Measure the required amount of Triethylamine in the fume hood using a clean, dry syringe or graduated cylinder.
-
Keep the container of Triethylamine tightly sealed when not in use.
-
Slowly add the Triethylamine to the reaction mixture, as the reaction may be exothermic.
-
-
Reaction Monitoring:
-
Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
-
Ensure the reaction is maintained under an inert atmosphere if required.
-
-
Work-up and Waste Handling:
-
After the reaction is complete, quench any remaining Triethylamine carefully.
-
Segregate all waste containing Triethylamine into a designated, labeled hazardous waste container.
-
Rinse all contaminated glassware in the fume hood before removing it for final cleaning.
-
-
Decontamination:
Visualized Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
